Lodenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKRKVLEWKOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161161 | |
| Record name | Lodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-85-4 | |
| Record name | Lodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Lodenafil: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its synthesis, mechanism of action, preclinical pharmacology, and clinical evaluation. This compound is administered as a prodrug, this compound carbonate, a dimer that is metabolized in the body to release two molecules of the active compound, this compound. This formulation strategy enhances the oral bioavailability of the drug.[1][2][3] Preclinical studies in animal models and in vitro human tissues have demonstrated its efficacy in relaxing corpus cavernosum smooth muscle. Clinical trials in human subjects have established a favorable safety and efficacy profile for this compound carbonate in the treatment of erectile dysfunction.[4][5]
Introduction
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The development of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, revolutionized the treatment of ED. This compound (also known as hydroxyhomosildenafil) represents a newer generation of PDE5 inhibitors. It was developed by the Brazilian pharmaceutical company Cristália Produtos Químicos e Farmacêuticos and is marketed in Brazil under the trade name Helleva®. This compound is formulated as a carbonate ester dimer, this compound carbonate, which acts as a prodrug. This dimeric form is designed to have higher oral bioavailability compared to the parent drug.
Synthesis of this compound Carbonate
The synthesis of this compound carbonate involves a multi-step process. A detailed protocol is outlined below.
Experimental Protocol: Synthesis of this compound Carbonate
Step 1: Synthesis of N-piperazine ethyl acetate
-
To a reaction mixture containing 100 g of piperazine and 26.3 mL of triethylamine in 200 mL of isopropanol, a solution of 18.4 mL of ethyl chloroacetate in 140 mL of isopropanol is added under stirring at room temperature.
-
The reaction is monitored by thin-layer chromatography until completion (approximately 2-3 hours).
-
A solution of 40.6 g of succinic acid in 140 mL of isopropanol is then added.
Step 2: Synthesis of 5-{2-ethoxy-5-[(4-ethyl acetate 1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-di-hydro-7H-pyrazole[4,3-d]pyrimidin-7-one
-
24.6 g of 5-(5-chlorosulfonyl-2-etoxyphenyl)-1-methyl-3n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one is suspended in 900 mL of absolute ethanol.
-
A solution of 31.0 g of N-piperazine ethyl acetate (from Step 1) dissolved in 150 mL of absolute ethanol is added at once under stirring at room temperature.
Step 3: Synthesis of the this compound monomer (5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one)
This step involves the reduction of the ethyl acetate group to a hydroxyethyl group. The specific reagents and conditions for this reduction are not detailed in the provided search results but would typically involve a reducing agent like lithium aluminum hydride.
Step 4: Synthesis of this compound Carbonate
-
A phosgene solution (3.5 g in 20 mL of toluene) is added dropwise to a suspension of 2.02 g of the this compound monomer (from Step 3) in 44 mL of toluene.
-
The resulting chloroformate is dissolved in approximately 30 mL of dichloromethane.
-
To this solution, 2.07 g of the this compound monomer is added, followed by the addition of 4 mL of dichloromethane containing 450 mg of triethylamine.
-
The reaction mixture is stirred and monitored by thin-layer chromatography until the disappearance of the chloroformate derivative, indicating the completion of the reaction.
-
The product is extracted with chloroform, dried with anhydrous sodium sulfate, and concentrated under vacuum to yield this compound carbonate.
Diagram: Synthesis Workflow of this compound Carbonate
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and tolerability of this compound carbonate for oral therapy in erectile dysfunction: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of this compound carbonate for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lodenafil
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a phosphodiesterase type 5 (PDE5) inhibitor. The information is compiled from preclinical and clinical studies to support further research and development.
Pharmacodynamics
This compound is the active metabolite of the prodrug this compound Carbonate.[1][2] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][3]
Mechanism of Action
The erectogenic effect of this compound is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nitrergic nerves and endothelial cells in the corpus cavernosum of the penis.[1] NO activates the enzyme soluble guanylyl cyclase (sGC), which in turn increases the synthesis of cGMP from guanosine triphosphate (GTP). The accumulation of cGMP activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This cascade results in a decrease in intracellular calcium concentrations, causing the relaxation of smooth muscle cells in the corpus cavernosum. The subsequent vasodilation increases blood flow into the penis, leading to an erection.
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.
Signaling Pathway
Caption: Mechanism of Action of this compound in Corpus Cavernosum Smooth Muscle Cells.
In Vitro Potency
This compound Carbonate demonstrated greater potency in inhibiting cGMP hydrolysis in crude PDE extracts from human platelets compared to both this compound and Sildenafil.
| Compound | IC50 (µM) for cGMP hydrolysis |
| This compound Carbonate | 0.015 |
| This compound | 0.022 |
| Sildenafil | 0.026 |
| Data from crude PDE extracts from human platelets. |
Pharmacokinetics
This compound Carbonate is a dimer that functions as a prodrug, being metabolized in the body to release its active form, this compound. This dimerization is designed to reduce the polarity of the molecule and improve oral absorption. Following oral administration, this compound Carbonate itself is not detected in plasma, indicating extensive and rapid conversion.
Absorption and Distribution
This compound is rapidly absorbed after oral administration of this compound Carbonate.
Metabolism and Excretion
This compound Carbonate undergoes significant first-pass metabolism. In vivo, following administration of this compound Carbonate, this compound and its metabolite, Northis compound, are detected in plasma. While this compound Carbonate is completely metabolized to this compound in rat plasma, it is more stable in human and dog plasma, where only a small fraction is converted. Cytochrome P450 enzymes, particularly CYP3A4, are known to be important in the metabolism of other PDE5 inhibitors and are likely involved in this compound's metabolism.
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound have been evaluated in both preclinical and clinical studies.
Table 2.3.1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers (1-100 mg this compound Carbonate)
| Parameter | Mean (± SD) |
| Tmax (h) | 1.6 (± 0.4) |
| t1/2 (h) | 3.3 (± 1.1) |
Table 2.3.2: Single-Dose Pharmacokinetics in Male Beagle Dogs
| Administration | Analyte | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) |
| Intravenous | This compound Carbonate | 1 mg/kg | 599 | - | 0.57 | 3.24 | 2.73 |
| Oral | This compound Carbonate | 10 mg/kg | 11 | ~2 | 2.11 | - | - |
| Oral | This compound | 10 mg/kg | 1357 | - | ~4.3 | - | - |
Clinical Efficacy and Safety
Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound Carbonate for the treatment of erectile dysfunction (ED) at doses of 40 mg and 80 mg. Efficacy was established through significant improvements in the International Index of Erectile Function (IIEF) erectile domain scores and positive answers to the Sexual Encounter Profile (SEP) questions.
The most commonly reported adverse events are generally mild and self-limited, including rhinitis, headache, flushing, visual disturbances, and dizziness. As with all PDE5 inhibitors, co-administration with nitrates is contraindicated due to the risk of severe hypotension. Caution is also advised with alpha-blockers and potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), which can increase this compound exposure.
Experimental Protocols
Phase I Clinical Trial Protocol
-
Study Design: Open-label, dose-escalation, single-dose study.
-
Subjects: 33 healthy male volunteers.
-
Dosing: Ascending single oral doses of this compound Carbonate from 1 mg to 100 mg.
-
Washout Period: A minimum of one week between each dose administration.
-
Blood Sampling: Blood samples were collected at pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24 hours post-dosing.
-
Analytical Method: Plasma concentrations of this compound Carbonate and this compound were determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Preclinical Pharmacokinetic Study in Beagles
-
Study Design: Evaluation of pharmacokinetics after single intravenous and oral doses.
-
Subjects: Male beagle dogs.
-
Dosing: 1 mg/kg intravenous or 10 mg/kg oral administration of this compound Carbonate.
-
Analytical Method: Pharmacokinetic parameters were determined by LC-MS/MS analysis of plasma samples.
In Vitro Corpus Cavernosum Relaxation Assay
-
Objective: To compare the relaxant effects of this compound Carbonate, this compound, and Sildenafil.
-
Tissue Preparation: Human and rabbit corpus cavernosum strips were used.
-
Methodology: Functional experiments were conducted using organ bath techniques. Tissues were pre-contracted with phenylephrine. The relaxant effects of the compounds (0.001-100 µM) were then measured. Potentiation of relaxations induced by acetylcholine or electrical field stimulation was also assessed.
Experimental Workflow Diagram
References
Lodenafil: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] It belongs to the same class as sildenafil, tadalafil, and vardenafil.[1] this compound is formulated as a prodrug, this compound carbonate, which is a dimer that is metabolized in the body to release two molecules of the active this compound.[1][3] This formulation strategy enhances the oral bioavailability of the drug. This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound and its carbonate prodrug.
Chemical Structure and Properties
This compound and its carbonate prodrug are complex organic molecules. Their chemical identities are defined by their specific structures and physicochemical properties.
This compound
-
IUPAC Name: 5-(2-Ethoxy-5-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Other Names: Hydroxyhomosildenafil
This compound Carbonate
-
IUPAC Name: bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate
Table 1: Physicochemical Properties of this compound and this compound Carbonate
| Property | This compound | This compound Carbonate |
| Molecular Formula | C23H32N6O5S | C47H62N12O11S2 |
| Molecular Weight | 504.61 g/mol | 1035.199 g/mol |
| CAS Number | 139755-85-4 | 398507-55-6 |
| Solubility | DMSO: 100 mg/mL (198.17 mM) | Not explicitly found |
Mechanism of Action: PDE5 Inhibition
This compound exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).
The process of penile erection is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.
This compound, by inhibiting PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing the smooth muscle relaxation and vasodilatory effects of NO. It is important to note that this compound's action is dependent on sexual stimulation, as the initial release of NO is a prerequisite for the signaling cascade to begin.
Experimental Data and Protocols
Synthesis of this compound Carbonate
A key step in the synthesis of this compound Carbonate involves the reaction of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one with a chloroformate derivative.
Experimental Protocol: Synthesis of this compound Carbonate (Simplified)
-
A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (4.1 mmol) is prepared in dichloromethane.
-
To this solution, a chloroformate derivative (4.0 mmol) dissolved in dichloromethane is added.
-
Triethylamine (450 mg) in dichloromethane is subsequently added to the reaction mixture.
-
The reaction is maintained under stirring, and its progress is monitored by thin-layer chromatography until the disappearance of the chloroformate derivative indicates the completion of the reaction.
-
The product is then extracted using chloroform, dried with anhydrous sodium sulfate, and concentrated under vacuum.
Pharmacokinetic Studies
Pharmacokinetic properties of this compound have been evaluated in both preclinical and clinical studies.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Tmax (Time to maximum concentration) | Human (Healthy Males) | 1 - 100 mg (single oral dose of this compound Carbonate) | 1.6 (± 0.4) h | |
| t1/2 (Elimination half-life) | Human (Healthy Males) | 1 - 100 mg (single oral dose of this compound Carbonate) | 3.3 (± 1.1) h | |
| Cmax (Maximum concentration) | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 599 ng/ml | |
| Plasma Clearance | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 3.24 L/h/kg | |
| Volume of Distribution | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 2.73 L/kg | |
| Elimination Half-life | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 0.57 h |
Experimental Protocol: Phase I Clinical Trial for Pharmacokinetics
-
Study Design: An open-label, dose-escalation, Phase I clinical trial was conducted with healthy male volunteers.
-
Dosing: Single oral doses of this compound Carbonate were administered sequentially, escalating from 1 mg to 100 mg, with a washout period of at least one week between doses.
-
Sample Collection: Blood samples were collected at pre-dose and at multiple time points (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24 hours) post-dosing.
-
Analysis: Plasma samples were analyzed for this compound Carbonate and this compound concentrations using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Efficacy and Safety from Clinical Trials
Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound Carbonate for the treatment of erectile dysfunction.
Table 3: Efficacy Data from a Phase III Clinical Trial
| Parameter | Placebo | This compound Carbonate 40 mg | This compound Carbonate 80 mg |
| Positive Answers to SEP-3 (%) | 29.7 ± 38.1 | 50.8 ± 44.4 | 66.0 ± 39.3 |
*SEP-3: Sexual Encounter Profile Question 3 (Did your erection last long enough for you to have successful intercourse?)
Table 4: Efficacy Data from a Phase II Clinical Trial
| Parameter | Placebo | This compound Carbonate 20 mg | This compound Carbonate 40 mg | This compound Carbonate 80 mg |
| IIEF Erectile Domain Score (Post-treatment) | 12.6 ± 5.5 | 18.9 ± 6.6 | 15.4 ± 8.1 | 22.8 ± 6.0 |
| SEP-3 Scores (%) | 33.6 ± 42.3 | 51.2 ± 41.7 | 46.7 ± 41.1 | 74.3 ± 36.4 |
*IIEF: International Index of Erectile Function
Common adverse events reported in clinical trials were generally mild and self-limited, including rhinitis, headache, flushing, visual disorders, and dizziness.
Conclusion
This compound is a new-generation PDE5 inhibitor that, through its carbonate prodrug formulation, offers a valuable therapeutic option for erectile dysfunction. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and a favorable pharmacokinetic and efficacy profile demonstrated in clinical trials, establish it as a significant molecule in the field of sexual medicine. Further research may continue to explore its full therapeutic potential and optimize its clinical application.
References
Lodenafil and Lodenafil Carbonate: A Technical Guide to Solubility in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Lodenafil and its prodrug, this compound Carbonate, in a variety of common research solvents. Understanding the solubility of these compounds is critical for accurate experimental design, formulation development, and in vitro and in vivo studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Introduction to this compound and this compound Carbonate
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] As an active metabolite of this compound Carbonate, it is used in the treatment of erectile dysfunction.[3] this compound Carbonate, a dimer of this compound, acts as a prodrug that is converted to the active this compound molecules in the body.[4][5] The solubility of these compounds is a key physicochemical property that influences their handling, formulation, and bioavailability.
Solubility Data
The following tables summarize the available solubility data for this compound and this compound Carbonate in various research solvents. It is important to note that while quantitative data for this compound is available from multiple sources, the solubility of this compound Carbonate is primarily described in qualitative terms in the scientific literature and by chemical suppliers.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 | ≥ 495.44 | MedChemExpress, GlpBio |
| Dimethyl Sulfoxide (DMSO) | 100 | 198.17 | Selleck Chemicals |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 (Sparingly soluble) | - | Cayman Chemical |
| Ethanol | 13 | - | Selleck Chemicals |
| Water | Insoluble | - | Selleck Chemicals |
Note: The significant variation in reported DMSO solubility for this compound may be attributed to differences in experimental conditions, such as temperature, purity of the compound, and the hygroscopic nature of DMSO. It is recommended to use fresh, anhydrous DMSO for maximum solubility.
Table 2: Qualitative and Semi-Quantitative Solubility of this compound Carbonate
| Solvent | Solubility | Source / Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | MedKoo, GlpBio. MedChemExpress offers a 10 mM solution, indicating good solubility. |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with heating) | ChemicalBook |
| Chloroform | Slightly soluble | ChemicalBook |
| Water | Insoluble | ResearchGate |
| 0.01 M HCl | Insoluble | ResearchGate |
| 0.1 M HCl | Insoluble | ResearchGate |
| Phosphate Buffer (pH 6.8) | Insoluble | ResearchGate |
| Phosphate Buffer (pH 7.4) | Insoluble | ResearchGate |
| Acetate Buffer (pH 4.5) | Insoluble | ResearchGate |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two primary methodologies: thermodynamic and kinetic solubility assays. The choice of method depends on the stage of research and the required accuracy.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, representing its true solubility at a given condition. It is a low-throughput, resource-intensive method suitable for late-stage drug discovery and formulation development.
General Protocol:
-
Compound Dispensing: An excess amount of the solid compound (crystalline or amorphous) is added to a vial.
-
Solvent Addition: A precise volume of the test solvent is added to the vial.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is calculated from the measured concentration of the saturated solution.
Kinetic Solubility Assay
This high-throughput method is commonly used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
General Protocol:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO.
-
Serial Dilution: The DMSO stock solution is serially diluted.
-
Aqueous Buffer Addition: A fixed volume of the DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubation: The microplate is incubated at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.
-
Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering) or by measuring the absorbance of the solution after filtration or centrifugation using a UV plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Visualizations
This compound's Mechanism of Action: The PDE5 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is part of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway.
Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting vasodilation.
Experimental Workflow: In Vitro PDE5 Inhibition Assay
A common experimental workflow to determine the inhibitory activity of a compound like this compound on the PDE5 enzyme is outlined below.
Caption: Workflow for determining the in vitro inhibitory potency (IC50) of this compound against PDE5.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound and this compound Carbonate for the scientific community. The data indicates that this compound has good solubility in DMSO and moderate solubility in ethanol, while being insoluble in water. This compound Carbonate is generally characterized by its poor aqueous solubility, necessitating the use of organic solvents like DMSO for stock solution preparation in research settings. The provided experimental protocols and diagrams offer a practical framework for researchers working with these compounds. Further quantitative studies on the solubility of this compound Carbonate in a broader range of organic solvents would be beneficial for the scientific community.
References
Stability and Degradation of Lodenafil Carbonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor, developed for the treatment of erectile dysfunction.[1] It is a dimer that functions as a prodrug, being metabolized in vivo to its active form, this compound.[1][2] This unique structure enhances its oral bioavailability.[2] Understanding the stability and degradation pathways of this compound carbonate is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability profile of this compound carbonate, its degradation products, and the analytical methodologies employed in these assessments.
Stability Profile and Degradation Pathways
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance under various stress conditions, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3] Such studies have been conducted on this compound carbonate, revealing its susceptibility to certain environmental factors.
Summary of Forced Degradation Studies
This compound carbonate has been subjected to forced degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. While the drug demonstrates relative stability under several of these conditions, it is particularly sensitive to light. The development of a stability-indicating liquid chromatography (LC) method has been crucial in separating the parent drug from its degradation products, confirming the method's specificity.
Table 1: Summary of Forced Degradation Conditions and Qualitative Results for this compound Carbonate
| Stress Condition | Reagents and Conditions | Observation |
| Photodegradation | Exposure to UV light (254 nm) | Significant degradation observed. |
| Acid Hydrolysis | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |
| Base Hydrolysis | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |
| Oxidation | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |
| Thermal Degradation | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |
Note: Detailed quantitative data and specific experimental protocols for acidic, basic, oxidative, and thermal degradation were not available in the reviewed public literature.
Photodegradation Pathway
The most significant degradation pathway identified for this compound carbonate is photodegradation. Exposure to UV light leads to the formation of two primary degradation products, designated as DP-1 and DP-2. The degradation follows first-order kinetics.
The structures of these photodegradation products have been elucidated using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
DP-1: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonic acid (m/z 393)
-
DP-2: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl) benzenesulfinic acid (m/z 377)
The formation of these products suggests that the primary site of photodegradation is the sulfonamide bond.
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of stability studies. The following sections outline the methodologies cited in the literature for the analysis of this compound carbonate and its degradation products.
Stability-Indicating LC Method
A validated stability-indicating LC method is essential for separating this compound carbonate from its degradation products and any process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Synergi Fusion C18 (250 × 4.6 mm, 4 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.1% acetic acid (pH 4.0) in a 65:35 (v/v) ratio.
-
Detection: UV detection at 290 nm using a photodiode array detector.
-
Flow Rate: Not specified in the available abstract.
-
Injection Volume: Not specified in the available abstract.
-
Temperature: Not specified in the available abstract.
This method was found to be linear in the range of 10-80 µg/mL (r = 0.9999) with good recovery (average 100.3%) and precision (RSD < 2.0%).
UPLC-MS/MS Method for Photodegradation Product Identification
The identification of photodegradation products was performed using a more sensitive and specific UPLC-MS/MS method.
-
Instrumentation: Waters Acquity Ultra Performance LC system coupled to a Micromass Quadrupole Time of Flight tandem mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode.
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: A mixture of methanol and 0.1% formic acid (pH 4.0) in a 55:45 (v/v) ratio.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at 290 nm and mass spectrometry.
Forced Degradation (Stress Testing) Protocols
While forced degradation studies have been performed, the specific experimental conditions for hydrolytic, oxidative, and thermal stress are not detailed in the readily available scientific literature. For a comprehensive internal study, it is recommended to follow the general guidelines provided by the ICH.
General ICH Recommended Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Heating the solid drug substance at a temperature above the accelerated stability testing conditions (e.g., 70-80°C) for a defined period.
-
Photostability: Exposing the drug substance to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Conclusion
The stability of this compound carbonate is a critical quality attribute. The available scientific literature indicates that the molecule is susceptible to photodegradation, leading to the formation of sulfonic and sulfinic acid derivatives through the cleavage of the sulfonamide bond. A stability-indicating LC method has been developed and validated for the routine quality control and stability monitoring of this compound carbonate in pharmaceutical formulations.
Further research is warranted to fully characterize the degradation pathways under hydrolytic, oxidative, and thermal stress conditions. The identification and quantification of degradation products formed under these conditions would provide a more complete stability profile of this compound carbonate, aiding in the development of robust formulations and the establishment of appropriate storage and handling conditions. Professionals in drug development are encouraged to perform comprehensive in-house forced degradation studies following ICH guidelines to ensure product quality and regulatory compliance.
References
In Vitro Effects of Lodenafil: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on Lodenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental procedures.
Introduction
This compound is a next-generation PDE5 inhibitor developed for the treatment of erectile dysfunction. It is administered orally as this compound Carbonate, a prodrug that is rapidly converted to its active form, this compound, in the body.[1] Its therapeutic effect is primarily mediated by the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2] This guide focuses on the in vitro studies that have elucidated the mechanism of action and pharmacological profile of this compound.
Data Presentation: Quantitative Analysis of this compound's In Vitro Effects
The following tables summarize the key quantitative data from in vitro studies on this compound and its prodrug, this compound Carbonate.
Table 1: PDE5 Inhibition
| Compound | Preparation | Substrate | IC50 (µM) | Reference |
| This compound | Crude PDE extracts from human platelets | cGMP (5 µM) | 0.022 | [3] |
| This compound Carbonate | Crude PDE extracts from human platelets | cGMP (5 µM) | 0.015 | [3] |
| Sildenafil (Reference) | Crude PDE extracts from human platelets | cGMP (5 µM) | 0.026 | [3] |
Table 2: Effects on Corpus Cavernosum Relaxation
| Tissue | Treatment | Concentration (µM) | Effect | Reference |
| Rabbit Corpus Cavernosum | This compound | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |
| Human Corpus Cavernosum | This compound | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |
| Rabbit Corpus Cavernosum | This compound Carbonate | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |
| Human Corpus Cavernosum | This compound Carbonate | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |
| Rabbit Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of acetylcholine-induced relaxation | |
| Human Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of acetylcholine-induced relaxation | |
| Rabbit Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of electrical field stimulation (EFS)-induced relaxation | |
| Human Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of electrical field stimulation (EFS)-induced relaxation |
Table 3: PDE Selectivity Profile
Comprehensive in vitro data on the selectivity of this compound against a wide panel of phosphodiesterase (PDE) isozymes is limited in publicly available literature. However, it is reported to have low activity against PDE1 and PDE6.
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments investigating the effects of this compound.
PDE5 Inhibition Assay
This assay determines the inhibitory potency of this compound and this compound Carbonate on PDE5 activity.
3.1.1. Preparation of Crude PDE Extracts from Human Platelets
-
Source: Human platelets are used as a source of PDE5.
-
Extraction: Platelets are homogenized in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a high speed to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant, containing the crude PDE extract, is collected and stored at -80°C until use.
3.1.2. Inhibition Assay Procedure
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, and a known concentration of cGMP (e.g., 5 µM) as the substrate.
-
Pre-incubation: The test compounds (this compound, this compound Carbonate, or a reference inhibitor like Sildenafil), dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the crude PDE extract for a defined period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the cGMP substrate to the pre-incubated mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a stopping reagent.
-
Quantification: The amount of cGMP hydrolyzed to 5'-GMP is quantified using a suitable method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of cGMP hydrolysis (IC50) is calculated from the dose-response curves.
Organ Bath Studies on Corpus Cavernosum Strips
These experiments assess the functional effects of this compound on the relaxation of corpus cavernosum smooth muscle.
3.2.1. Tissue Preparation
-
Source: Corpus cavernosum tissue is obtained from rabbits or human donors.
-
Dissection: The tissue is carefully dissected in cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Strip Preparation: Strips of the corpus cavernosum are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.
3.2.2. Experimental Procedure for Relaxation Studies
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Pre-contraction: The strips are pre-contracted with a contractile agent, typically phenylephrine, to a stable level of tension.
-
Cumulative Concentration-Response Curves: this compound or this compound Carbonate is added to the organ bath in a cumulative manner, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
3.2.3. Experimental Procedure for Potentiation Studies
-
Pre-contraction: The tissue strips are pre-contracted with phenylephrine.
-
Induction of Relaxation: Relaxation is induced by either an endothelium-dependent vasodilator (e.g., acetylcholine) or by electrical field stimulation (EFS) of nitrergic nerves.
-
Incubation with Inhibitor: The tissues are washed and then incubated with a fixed concentration of this compound (e.g., 0.1 µM) for a specified period (e.g., 20-30 minutes).
-
Second Induction of Relaxation: The relaxation response to acetylcholine or EFS is re-evaluated in the presence of this compound.
-
Data Analysis: The potentiation of the relaxation response by this compound is quantified.
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway in smooth muscle cells of the corpus cavernosum.
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for in vitro organ bath experiments to assess the effect of this compound on corpus cavernosum tissue.
Caption: Workflow for organ bath experiments on corpus cavernosum tissue.
References
Animal Models for Preclinical Research of Lodenafil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] As a prodrug, it is administered as this compound carbonate, a dimer that is metabolized in the body to release two molecules of the active compound, this compound.[1] This formulation enhances the oral bioavailability of the drug.[1] Preclinical research has been instrumental in characterizing the pharmacological profile of this compound, utilizing various animal models to establish its efficacy, mechanism of action, and pharmacokinetic properties. This guide provides a comprehensive overview of the key animal models and experimental protocols employed in the preclinical evaluation of this compound.
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2][3] The physiological process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.
Efficacy Models for Erectile Dysfunction
Rabbit Corpus Cavernosum Relaxation Model
The isolated rabbit corpus cavernosum model is a cornerstone in the preclinical assessment of PDE5 inhibitors, providing valuable insights into their direct effects on erectile tissue.
-
Tissue Preparation: Male New Zealand white rabbits (2-3 kg) are anesthetized with sodium pentobarbital (40 mg/kg, i.v.) and exsanguinated. The penis is excised, and the corpus cavernosum is dissected free from the surrounding tissue and placed in chilled Krebs solution.
-
Organ Bath Setup: Strips of corpus cavernosum are mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2-3 g.
-
Contraction and Relaxation Studies: Tissues are pre-contracted with phenylephrine (10 µM). Once a stable contraction is achieved, cumulative concentration-response curves to this compound carbonate, this compound, and sildenafil (0.001–100 µM) are generated. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
Potentiation of Vasodilators: The ability of this compound to potentiate the relaxant effects of endogenous vasodilators is assessed by constructing concentration-response curves to acetylcholine (0.01–100 µM) or by electrical field stimulation (EFS; 1–20 Hz) in the presence and absence of this compound.
| Compound | Rabbit Corpus Cavernosum EC50 (µM) | Human Corpus Cavernosum EC50 (µM) | PDE5 Inhibition (IC50, nM) |
| This compound Carbonate | 1.3 ± 0.3 | 4.2 ± 0.8 | More potent than sildenafil |
| This compound | 1.4 ± 0.2 | 1.8 ± 0.4 | - |
| Sildenafil | 2.1 ± 0.4 | 1.3 ± 0.2 | 3.5 |
Data compiled from multiple sources. EC50 values represent the concentration required to produce 50% of the maximal relaxation. IC50 for this compound carbonate was determined in human platelets and found to be more potent than sildenafil.
Analgesic Activity Models
Recent preclinical studies have explored the potential of this compound in pain management, particularly in inflammatory and neuropathic pain models.
Carrageenan-Induced Inflammatory Pain Model (Mouse)
This model is used to evaluate the anti-inflammatory and analgesic properties of a test compound.
-
Animals: Male Swiss mice (25–30 g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan (20 µL) is injected into the plantar surface of the right hind paw.
-
Drug Administration: this compound carbonate (3, 10, or 30 µmol/kg), vehicle, or a positive control (e.g., acetylsalicylic acid) is administered orally by gavage 2.5 hours after the carrageenan injection.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., hot plate or radiant heat) is measured at various time points after drug administration.
-
Mechanical Allodynia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is assessed.
-
| Treatment (oral) | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |
| Vehicle | 6.4 ± 0.5 | 162.0 ± 7.7 |
| This compound Carbonate (3 µmol/kg) | 10.7 ± 1.1 | 255.0 ± 4.0 |
| This compound Carbonate (10 µmol/kg) | 10.6 ± 1.3 | 252.5 ± 5.3 |
| This compound Carbonate (30 µmol/kg) | 9.0 ± 1.0 | 213.0 ± 17.1 |
| Acetylsalicylic Acid (1667 µmol/kg) | 9.7 ± 0.7 | 226.0 ± 14.9 |
Data represents values at 2.5 hours post-drug administration.
Spinal Nerve Ligation (SNL) Neuropathic Pain Model (Rat)
The SNL model mimics chronic nerve injury-induced pain.
-
Animals: Male Wistar rats (220–280 g) are used.
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated with a silk suture.
-
Drug Administration: this compound carbonate (3 or 10 µmol/kg) or vehicle is administered orally.
-
Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at baseline and at various time points after SNL and drug administration.
-
Immunofluorescence: Spinal cord tissue is collected to analyze markers of neuroinflammation, such as glial fibrillary acidic protein (GFAP) and tumor necrosis factor-alpha (TNF-α).
| Treatment (oral, 10 µmol/kg) | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) | GFAP Expression (%) | TNF-α Expression (%) |
| SNL + Vehicle | 17.9 ± 1.5 | 26.0 ± 2.8 | 3.4 ± 0.5 | 1.1 ± 0.1 |
| SNL + this compound Carbonate | 22.8 ± 1.9 | 41.4 ± 2.9 | 1.4 ± 0.3 | 0.4 ± 0.1 |
Data represents values after 7 days of treatment.
Pharmacokinetic Studies
Pharmacokinetic properties of this compound carbonate have been evaluated in beagle dogs.
Experimental Protocol
-
Animals: Male beagle dogs (10-15 kg) are used.
-
Drug Administration:
-
Intravenous (i.v.): this compound carbonate (1 mg/kg) is administered as a single dose into the medial saphenous vein.
-
Oral (p.o.): this compound carbonate (10 mg) is administered as a single dose.
-
-
Blood Sampling: Venous blood samples are collected at various time points (e.g., pre-dose, and up to 24 hours post-dose).
-
Plasma Analysis: Plasma concentrations of this compound carbonate and its active metabolite, this compound, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Quantitative Data (Beagle Dogs)
| Parameter | This compound Carbonate (i.v., 1 mg/kg) | This compound (after i.v. This compound Carbonate) | This compound Carbonate (p.o., 10 mg) | This compound (after p.o. This compound Carbonate) |
| Cmax (ng/mL) | - | 1590 ± 981 | 11 | 1357 |
| Tmax (h) | - | - | ~2 | ~1.5 |
| AUC0–12 (ng·h/mL) | 292 ± 83 | 2080 ± 464 | - | - |
| t1/2 (h) | 0.57 ± 0.19 | 4.48 ± 1.40 | - | ~4.3 |
| Vd (L/kg) | 2.73 ± 1.23 | 2.66 ± 0.01 | - | - |
| Cl (L/h/kg) | 3.24 ± 0.73 | 0.44 ± 0.14 | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Vd: Volume of distribution; Cl: Clearance. This compound carbonate was found to act as a prodrug, with very low systemic exposure after oral administration.
Safety and Toxicology
While detailed GLP toxicology reports for this compound carbonate are not extensively available in the public domain, the safety profile of PDE5 inhibitors as a class has been well-characterized in preclinical animal models. For sildenafil, a structurally related PDE5 inhibitor, extensive toxicological testing in rodents and dogs has been conducted. These studies have generally shown a wide safety margin, with no evidence of carcinogenicity, mutagenicity, or teratogenicity.
Conclusion
The preclinical evaluation of this compound has been robust, utilizing a range of well-established animal models to demonstrate its efficacy in erectile dysfunction and its potential as an analgesic agent. In vitro studies using rabbit corpus cavernosum have confirmed its mechanism of action as a potent PDE5 inhibitor. In vivo studies in mice and rats have provided evidence for its anti-inflammatory and anti-neuropathic pain effects. Pharmacokinetic studies in beagle dogs have characterized its absorption, distribution, metabolism, and excretion, confirming its status as a prodrug of this compound. These preclinical findings have provided a strong foundation for the successful clinical development of this compound carbonate. Further research may continue to explore the therapeutic potential of this compound in other indications.
References
- 1. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Lodenafil's Affinity for Phosphodiesterase 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Lodenafil to Phosphodiesterase 5 (PDE5), a key enzyme in the cGMP signaling pathway and a critical target in the treatment of erectile dysfunction. This document details the quantitative binding data, in-depth experimental protocols for its determination, and visual representations of the associated signaling pathways and experimental workflows.
Core Data: Binding Affinity of this compound and its Derivatives to PDE5
The inhibitory potency of this compound and its related compounds against PDE5 is a crucial determinant of its pharmacological efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This compound carbonate is a prodrug that is converted in the body to its active form, this compound, and another metabolite, Northis compound.[1][2]
| Compound | IC50 (µM) | Source Organism for PDE5 | Reference |
| This compound | 0.022 | Human Platelets | Toque et al., 2008[3] |
| This compound Carbonate | 0.015 | Human Platelets | Toque et al., 2008[3] |
| Northis compound | Not Explicitly Stated | - | - |
| Sildenafil (for comparison) | 0.026 | Human Platelets | Toque et al., 2008[3] |
Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds against PDE5.
The cGMP Signaling Pathway and PDE5 Inhibition
The physiological mechanism of penile erection is dependent on the relaxation of the corpus cavernosum smooth muscle, a process mediated by the second messenger cyclic guanosine monophosphate (cGMP). Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation, leading to increased blood flow and erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum. This compound, as a selective PDE5 inhibitor, prevents the degradation of cGMP, thereby potentiating smooth muscle relaxation and enhancing erectile function.
Caption: The cGMP signaling pathway in smooth muscle cells.
Experimental Protocols for Determining PDE5 Binding Affinity
The determination of the binding affinity of this compound to PDE5 is typically achieved through enzyme inhibition assays. The following protocol is a detailed methodology based on the principles described in the literature for measuring PDE5 activity and its inhibition.
I. Preparation of Crude PDE5 Extract from Human Platelets
-
Source Material: Obtain human platelets from healthy donors. Platelets are a rich source of PDE5.
-
Homogenization: Homogenize the platelets in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove intact cells and nuclei.
-
High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes containing PDE5.
-
Resuspension: Resuspend the pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method, such as the Bradford or BCA assay.
II. PDE5 Enzyme Inhibition Assay using LC-MS/MS
This assay measures the amount of cGMP that is hydrolyzed by the PDE5 enzyme in the presence and absence of the inhibitor (this compound). The product, 5'-GMP, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Crude PDE5 extract (at a predetermined optimal protein concentration)
-
Varying concentrations of this compound (or this compound Carbonate) dissolved in a suitable solvent (e.g., DMSO). Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate the reaction mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, cGMP, to the reaction mixture to a final concentration (e.g., 5 µM) to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes) during which the enzymatic conversion of cGMP to 5'-GMP occurs.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation (e.g., boiling for 5 minutes).
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte (5'-GMP) from other components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the amount of 5'-GMP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for PDE5 enzyme inhibition assay.
References
Unveiling the Off-Target Profile of Lodenafil Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, is a prodrug that is rapidly converted in the body to its active metabolite, this compound.[1][2] Developed in Brazil, it is prescribed for the treatment of erectile dysfunction.[3] Like other drugs in its class, such as sildenafil, tadalafil, and vardenafil, this compound's primary mechanism of action is the potent and selective inhibition of PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation. While its efficacy as a PDE5 inhibitor is established, a thorough understanding of its potential off-target effects is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth analysis of the known off-target effects of this compound carbonate, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
On-Target and Off-Target Activity of this compound
This compound is a highly potent inhibitor of PDE5. However, like most pharmacological agents, it is not entirely specific for its primary target. Cross-reactivity with other phosphodiesterase isoforms can lead to a range of side effects. While comprehensive quantitative data on this compound's selectivity profile is limited in publicly available literature, some information regarding its activity against other PDEs has been reported.
Quantitative Analysis of this compound's Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its prodrug, this compound carbonate, against PDE5. For comparison, data for sildenafil, a well-characterized PDE5 inhibitor, is also included.
| Compound | Target | IC50 (µM) | Source Organism/Tissue | Reference |
| This compound Carbonate | PDE5 | 0.015 | Human Platelets | |
| This compound | PDE5 | 0.022 | Human Platelets | |
| Sildenafil | PDE5 | 0.026 | Human Platelets |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological target.
Signaling Pathway of this compound's On-Target Action
The primary therapeutic effect of this compound is mediated through the nitric oxide (NO)-cGMP signaling pathway in the smooth muscle cells of the corpus cavernosum. The following diagram illustrates this pathway.
Experimental Protocols
A detailed understanding of the methodologies used to assess the activity of this compound is essential for interpreting the available data and designing future studies.
Phosphodiesterase (PDE) Inhibition Assay
The following protocol is based on the methodology described by Toque et al. (2008) for determining the inhibitory activity of compounds against PDE5 from human platelets.
Objective: To determine the IC50 values of test compounds (e.g., this compound carbonate, this compound) for the inhibition of PDE5-mediated cGMP hydrolysis.
Materials:
-
Human platelets
-
Lysis buffer (e.g., Tris-HCl, protease inhibitors)
-
PDE reaction buffer (e.g., Tris-HCl, MgCl2)
-
cGMP (substrate)
-
Test compounds (this compound carbonate, this compound, sildenafil) dissolved in DMSO
-
Snake venom nucleotidase
-
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of PDE Extract:
-
Isolate human platelets from whole blood by centrifugation.
-
Lyse the platelets in lysis buffer to release intracellular enzymes, including PDE5.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the crude PDE extract.
-
-
PDE Inhibition Assay:
-
Prepare a reaction mixture containing the PDE extract in PDE reaction buffer.
-
Add varying concentrations of the test compounds (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding cGMP as the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the product of the PDE reaction (GMP) to guanosine.
-
-
Quantification of Guanosine by LC-MS/MS:
-
Analyze the samples using an LC-MS/MS system to quantify the amount of guanosine produced.
-
The amount of guanosine is directly proportional to the PDE5 activity.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Potential Off-Target Effects and Clinical Implications
The selectivity of a PDE5 inhibitor is a critical determinant of its side-effect profile. Off-target inhibition of other PDE isoforms can lead to various adverse events.
-
PDE1: Found in the brain, heart, and vascular smooth muscle, inhibition of PDE1 can lead to vasodilation and tachycardia. This compound is reported to have low activity against PDE1.
-
PDE6: Located in the retina, PDE6 plays a crucial role in the phototransduction cascade. Inhibition of PDE6 by some PDE5 inhibitors can cause transient visual disturbances, such as a bluish tinge to vision or increased light sensitivity. This compound is reported to have low activity against PDE6.
-
PDE11: Expressed in skeletal muscle, the prostate, and the testes, inhibition of PDE11 has been associated with myalgia (muscle pain). The activity of this compound against PDE11 has not been reported in the reviewed literature.
Commonly reported side effects in clinical trials of this compound carbonate include headache, flushing, rhinitis, and dizziness, which are generally attributed to the vasodilation caused by PDE5 inhibition. The low reported activity against PDE1 and PDE6 may contribute to a favorable side-effect profile in comparison to less selective PDE5 inhibitors.
Conclusion and Future Directions
This compound, the active metabolite of this compound carbonate, is a potent inhibitor of PDE5. The available data suggests a degree of selectivity for PDE5 over PDE1 and PDE6, which may translate to a favorable clinical safety profile. However, a comprehensive, quantitative analysis of this compound's inhibitory activity across all human phosphodiesterase families is currently lacking in the public domain. Furthermore, its potential for off-target interactions with other enzyme classes, such as kinases, or with various receptors has not been extensively investigated.
For a more complete understanding of this compound's off-target effects, future research should focus on:
-
Comprehensive Selectivity Profiling: Determining the IC50 values of this compound against a full panel of human PDE isoforms (PDE1-11).
-
Broad Off-Target Screening: Assessing the binding affinity and functional activity of this compound against a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.
-
In Vivo Studies: Correlating in vitro off-target activities with in vivo physiological effects and side effects observed in preclinical models and clinical trials.
A more complete off-target profile will not only enhance the understanding of this compound's safety and mechanism of action but also provide valuable insights for the development of next-generation, more selective PDE5 inhibitors.
References
Toxicology profile of Lodenafil in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As a prodrug, it is converted in the body to its active metabolite, this compound. This technical guide provides a comprehensive overview of the preclinical toxicology profile of this compound carbonate, summarizing key findings from a range of studies conducted to establish its safety profile prior to clinical use. The data presented herein is essential for understanding the potential risks and for guiding further research and development. Preclinical studies for this compound carbonate have encompassed acute, sub-chronic, and chronic toxicity assessments, safety pharmacology, genotoxicity, and reproductive and developmental toxicity evaluations.
General Toxicology
A series of general toxicology studies were conducted to evaluate the potential adverse effects of this compound carbonate following single and repeated administrations in various animal models.
Acute Toxicity
Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of this compound carbonate.
Data Summary: Acute Oral Toxicity
| Species | Dose (mg/kg) | Observed Effects | Reference |
| Mice | Up to 2000 | No significant toxic effects reported. | [1] |
| 3 Mammalian Species (one non-roedent) | Up to 2000 | No important toxic effects were evident. | [1] |
Experimental Protocol: Acute Oral Toxicity The acute oral toxicity of this compound carbonate was assessed in mice. A single dose of up to 2000 mg/kg was administered orally. Following administration, the animals were observed for clinical signs of toxicity and mortality for a period of up to 15 days.[1]
Repeated-Dose Toxicity
Sub-chronic and chronic toxicity studies were conducted to characterize the toxicological profile of this compound carbonate following repeated daily administration over extended periods.
Data Summary: Repeated-Dose Toxicity
| Study Duration | Species | Dose Levels | Key Findings | Reference |
| 14 Days (Sub-chronic) | 3 Mammalian Species (one non-roedent) | Not Specified | No relevant toxic effects were evident. | [1] |
| 90 Days (Chronic) | 3 Mammalian Species (one non-roedent) | Not Specified | No relevant toxic effects were evident. | [1] |
| 90 Days (Chronic) | Rats (Male) | Not Specified | Histopathological evaluation of the male reproductive organs was conducted. |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats Male rats were administered this compound carbonate orally on a daily basis for 90 consecutive days. Throughout the study, animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption. At the end of the treatment period, a comprehensive histopathological examination of the male reproductive organs was performed to identify any potential treatment-related changes.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential adverse effects of this compound carbonate on vital physiological functions, including the cardiovascular and central nervous systems.
Cardiovascular Safety
Data Summary: Cardiovascular Safety Pharmacology
| Species | Dose | Route of Administration | Key Findings | Reference |
| Beagle Dogs (anesthetized) | Up to 10 mg/kg | Intravenous (IV) | A discreet tendency towards hypotension and tachycardia was observed. No electrocardiographic (ECG) alterations were noted. |
Experimental Protocol: Cardiovascular Safety in Anesthetized Beagle Dogs Anesthetized beagle dogs received intravenous injections of this compound carbonate at doses up to 10 mg/kg over a 5-minute period. Continuous monitoring of cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG), was performed to detect any acute effects on the cardiovascular system.
Signaling Pathway: Mechanism of Action of PDE5 Inhibitors
Caption: Mechanism of action of this compound as a PDE5 inhibitor leading to smooth muscle relaxation.
Central Nervous System (CNS) Safety
CNS safety studies were performed to evaluate potential effects of this compound carbonate on neurological function. These studies revealed no relevant alterations.
Genotoxicity
A battery of in vitro and in vivo genotoxicity tests was conducted to assess the potential of this compound carbonate to induce genetic mutations or chromosomal damage.
Data Summary: Genotoxicity
| Test | System | Results | Reference |
| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium | Not Specified | |
| In Vivo Micronucleus Test | Mouse Bone Marrow | Not Specified |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) The Ames test was conducted to evaluate the potential of this compound carbonate to induce gene mutations in several strains of Salmonella typhimurium. The assay was performed both in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenic potential of the parent compound and its metabolites.
Experimental Protocol: In Vivo Micronucleus Test The in vivo micronucleus test was performed in mice to assess the potential of this compound carbonate to induce chromosomal damage. The test substance was administered to the animals, and bone marrow cells were subsequently collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.
Experimental Workflow: Genotoxicity Assessment
Caption: Standard workflow for assessing the genotoxic potential of a test compound.
Carcinogenicity
Information regarding long-term carcinogenicity studies with this compound carbonate in rodents was not available in the reviewed documents.
Reproductive and Developmental Toxicology
Studies to evaluate the potential effects of this compound carbonate on fertility, embryo-fetal development, and pre- and postnatal development were not detailed in the available preclinical data summaries. The use of this compound carbonate is contraindicated in women.
Conclusion
The preclinical toxicology studies conducted on this compound carbonate indicate a generally favorable safety profile. Acute, sub-chronic, and chronic toxicity studies in multiple species did not reveal significant dose-limiting toxicities at the tested doses. Safety pharmacology assessments of the cardiovascular and central nervous systems did not identify major liabilities. The genotoxicity test battery was conducted, although specific results were not detailed in the reviewed documents. While a comprehensive reproductive and developmental toxicology program and long-term carcinogenicity studies were not fully detailed in the available information, the existing preclinical data supported the progression of this compound carbonate into clinical development for the treatment of erectile dysfunction in men. Further detailed information from regulatory submissions would be required for a more exhaustive assessment.
References
Lodenafil Carbonate: A Prodrug Approach to Phosphodiesterase Type 5 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil carbonate is a second-generation phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. It is administered as a prodrug, a dimer of two this compound molecules linked by a carbonate bridge. This design enhances the oral bioavailability of the active compound, this compound. Following oral administration, this compound carbonate is rapidly metabolized into its active constituents, primarily this compound and to a lesser extent, northis compound. These metabolites are potent and selective inhibitors of PDE5. The inhibition of this enzyme in the corpus cavernosum leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation. This technical guide provides a comprehensive overview of this compound as a prodrug, its active metabolites, their mechanism of action, and the experimental methodologies used for their characterization.
Introduction
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The introduction of oral PDE5 inhibitors revolutionized the treatment of ED.[1] this compound carbonate (Helleva®) is a novel PDE5 inhibitor designed as a prodrug to improve the pharmacokinetic profile of its active form, this compound.[2][3] This guide delves into the technical aspects of this compound carbonate, focusing on its conversion to active metabolites, the pharmacological activity of these metabolites, and the experimental protocols utilized in their preclinical and clinical evaluation.
The Prodrug this compound Carbonate and its Active Metabolites
This compound carbonate is a dimer of this compound, with the two molecules joined by a carbonate ester linkage.[4] This formulation increases the lipophilicity of the compound, contributing to its improved oral absorption.[5]
Metabolic Activation
Following oral administration, this compound carbonate undergoes rapid in vivo biotransformation to release two molecules of the active drug, this compound. While the specific enzymes are not definitively identified in the reviewed literature, this conversion is likely mediated by ubiquitous esterases present in the plasma and liver, which hydrolyze the carbonate bond. This compound is further metabolized to northis compound. Both this compound and northis compound are active PDE5 inhibitors.
References
- 1. THE EFFECT OF THE SPECIFIC PHOSPHODIESTERASE (PDE) INHIBITORS ON HUMAN AND RABBIT CAVERNOUS TISSUE IN VITRO AND IN VIVO [ouci.dntb.gov.ua]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. rsc.org [rsc.org]
- 5. What is the mechanism of this compound carbonate? [synapse.patsnap.com]
Methodological & Application
Lodenafil Experimental Protocol for Smooth Muscle Relaxation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its therapeutic effect, particularly in erectile dysfunction, stems from its ability to induce smooth muscle relaxation by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] this compound Carbonate, a dimer of this compound, acts as a prodrug, which is converted to the active this compound moiety in vivo.[5] This document provides detailed application notes on the mechanism of action of this compound and experimental protocols for evaluating its effects on smooth muscle relaxation, intended for researchers in pharmacology and drug development.
Mechanism of Action: The NO/cGMP Signaling Pathway
Penile erection is a hemodynamic process initiated by the relaxation of the smooth muscle in the corpus cavernosum. This relaxation is primarily mediated by the NO/cGMP signaling pathway. Upon sexual stimulation, nitric oxide (NO) is released from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.
The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation. This compound, as a competitive inhibitor of PDE5, prevents the breakdown of cGMP, thereby potentiating the relaxant effect of NO and prolonging smooth muscle relaxation.
Quantitative Data
Preclinical Data: PDE5 Inhibition
The inhibitory potency of this compound and its prodrug, this compound Carbonate, against cGMP hydrolysis by PDE5 has been determined in vitro. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Compound | IC50 (µM) for cGMP Hydrolysis | Source |
| This compound Carbonate | 0.015 | |
| This compound | 0.022 | |
| Sildenafil | 0.026 |
Lower IC50 values indicate greater potency.
Clinical Data: Efficacy in Erectile Dysfunction
Phase II and Phase III clinical trials have demonstrated the efficacy of this compound Carbonate in treating erectile dysfunction. Key endpoints include the International Index of Erectile Function (IIEF) erectile domain score and the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
Phase II Clinical Trial Results
| Treatment Group | Mean IIEF Erectile Domain Score (Before) | Mean IIEF Erectile Domain Score (After) | Mean SEP-2 Score (%) (After) | Mean SEP-3 Score (%) (After) |
| Placebo | 11.9 ± 3.4 | 12.6 ± 5.5 | 51.2 ± 43.1 | 33.6 ± 42.3 |
| This compound Carbonate 20 mg | 15.8 ± 4.1 | 18.9 ± 6.6 | 75.5 ± 31.5 | 51.2 ± 41.7 |
| This compound Carbonate 40 mg | 11.9 ± 4.4 | 15.4 ± 8.1 | 60.8 ± 42.5 | 46.7 ± 41.1 |
| This compound Carbonate 80 mg | 14.2 ± 4.7 | 22.8 ± 6.0 | 89.6 ± 26.0 | 74.3 ± 36.4 |
Phase III Clinical Trial Results
| Treatment Group | Mean IIEF Erectile Domain Score (Before) | Mean IIEF Erectile Domain Score (After) | Mean Positive Answers to SEP-2 (%) (After) | Mean Positive Answers to SEP-3 (%) (After) |
| Placebo | 13.9 ± 5.2 | 14.8 ± 7.8 | 52.1 ± 41.4 | 29.7 ± 38.1 |
| This compound Carbonate 40 mg | 13.6 ± 5.3 | 18.6 ± 8.0 | 63.5 ± 42.0 | 50.8 ± 44.4 |
| This compound Carbonate 80 mg | 13.4 ± 4.9 | 20.6 ± 7.7 | 80.8 ± 32.3 | 66.0 ± 39.3 |
Experimental Protocols
In Vitro Assessment of Smooth Muscle Relaxation in Corpus Cavernosum
This protocol describes the use of an isolated organ bath to assess the relaxant effects of this compound on pre-contracted corpus cavernosum tissue strips.
Materials:
-
Human or rabbit corpus cavernosum tissue
-
Krebs-Henseleit solution (see preparation below)
-
Phenylephrine (for pre-contraction)
-
This compound (or this compound Carbonate)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
-
Standard dissection tools
Krebs-Henseleit Solution Preparation (1 L):
-
Dissolve the following salts in 900 mL of distilled water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
-
Separately, dissolve CaCl₂·2H₂O (0.37 g) in a small amount of distilled water.
-
Slowly add the CaCl₂ solution to the main solution while stirring to prevent precipitation.
-
Bring the final volume to 1 L with distilled water.
-
Continuously aerate the solution with carbogen gas to maintain a pH of 7.4.
Protocol:
-
Tissue Preparation:
-
Obtain fresh corpus cavernosum tissue and immediately place it in ice-cold Krebs-Henseleit solution.
-
Carefully dissect away the tunica albuginea and surrounding connective tissue.
-
Prepare longitudinal strips of corpus cavernosum (approximately 2 x 2 x 7 mm).
-
-
Mounting:
-
Mount the tissue strips vertically in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Tensioning:
-
Allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Apply a resting tension of approximately 1-2 g and allow the tissue to stabilize.
-
-
Pre-contraction:
-
Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1-10 µM) to the bath. Wait for the contraction to reach a stable plateau.
-
-
This compound Administration:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Potentiation of Neurogenic Relaxation
This protocol assesses the ability of this compound to enhance smooth muscle relaxation induced by electrical field stimulation (EFS), which mimics neuronal NO release.
Protocol:
-
Follow steps 1-4 from the protocol above (In Vitro Assessment of Smooth Muscle Relaxation).
-
Electrical Field Stimulation (EFS):
-
Position two platinum electrodes parallel to the tissue strip in the organ bath.
-
Apply EFS using a stimulator with parameters such as: 1-20 Hz frequency, 0.5 ms pulse duration, 20 V, for a train duration of 5-10 seconds. These parameters should be optimized for the specific tissue and setup.
-
Record the transient relaxation response to EFS.
-
-
This compound Incubation:
-
After obtaining a stable baseline EFS-induced relaxation, add a fixed concentration of this compound (e.g., 100 nM) to the bath and incubate for 20-30 minutes.
-
-
Post-Lodenafil EFS:
-
Repeat the EFS protocol in the presence of this compound and record the relaxation response.
-
-
Data Analysis:
-
Compare the amplitude and duration of the EFS-induced relaxation before and after the addition of this compound. An increase in the relaxation response indicates potentiation by this compound.
-
References
- 1. Bioengineered corporal tissue for structural and functional restoration of the penis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Processes for Initiating Smooth Muscle Contraction upon Neural Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Lodenafil Carbonate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Lodenafil carbonate in various cell culture assays. This compound carbonate is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It acts as a prodrug, being metabolized in vivo to its active form, this compound.[1][2] In cell culture, it is used to study the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, which is crucial in various physiological processes, including smooth muscle relaxation.[3][4][5]
Data Presentation
The inhibitory potency of this compound carbonate and its active metabolite, this compound, against PDE5 has been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of cGMP hydrolysis in human platelet extracts. For comparison, the IC50 value for sildenafil, another widely used PDE5 inhibitor, is also included.
| Compound | Assay System | IC50 (µM) | Reference |
| This compound Carbonate | Human Platelet PDE Extracts | 0.015 | |
| This compound | Human Platelet PDE Extracts | 0.022 | |
| Sildenafil | Human Platelet PDE Extracts | 0.026 |
Experimental Protocols
Preparation of this compound Carbonate Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound carbonate for use in cell culture experiments.
Materials:
-
This compound carbonate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound carbonate powder using a calibrated analytical balance.
-
Dissolution in DMSO:
-
Transfer the weighed this compound carbonate to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of cell culture grade DMSO to achieve the desired stock concentration. A stock concentration of 10 mM is a common starting point and is commercially available.
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound carbonate (Molecular Weight to be obtained from the supplier) in DMSO.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Treatment of Cells with this compound Carbonate
This protocol outlines the steps for diluting the this compound carbonate stock solution and treating cells in culture.
Materials:
-
This compound carbonate stock solution (prepared as described above)
-
Complete cell culture medium appropriate for the cell line being used
-
Cells seeded in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound carbonate stock solution at room temperature or in a 37°C water bath.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound carbonate stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the DMSO stock solution into the final culture volume is required.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared medium containing the desired concentration of this compound carbonate to the cells.
-
Include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the treated wells but without this compound carbonate.
-
-
Incubation:
-
Incubate the cells for the desired period according to your experimental design.
-
-
Downstream Assays:
-
Following incubation, proceed with your planned cell-based assays, such as cell viability assays (e.g., MTT, XTT), proliferation assays, functional assays, or molecular analyses (e.g., Western blotting, qPCR).
-
Mandatory Visualizations
Signaling Pathway of this compound Carbonate
Caption: this compound Carbonate's mechanism of action in the NO/cGMP/PKG signaling pathway.
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for conducting cell-based assays with this compound Carbonate.
References
- 1. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lodenafil Dosage Calculations in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to lodenafil dosage calculations and experimental protocols for rodent studies. This compound, a phosphodiesterase type 5 (PDE5) inhibitor, is supplied as this compound carbonate, a prodrug that is rapidly converted to its active form, this compound, in the body.[1]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[2] Inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[2] In the corpus cavernosum, this leads to enhanced blood flow, facilitating penile erection.[2] In the pulmonary vasculature, it leads to a reduction in pulmonary arterial pressure.
The signaling pathway for this compound's mechanism of action is illustrated below:
Pharmacokinetics in Rodents
This compound is administered as the prodrug this compound carbonate. In rats, this compound carbonate is completely and rapidly metabolized into the active this compound.[3] Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound carbonate and this compound in rats and mice are not extensively reported in publicly available literature. One study in dogs, however, provides some insight. Following a 10 mg oral dose of this compound carbonate in dogs, the Cmax for this compound carbonate was 11 ng/mL with a Tmax of approximately 2 hours, while the Cmax for the active metabolite this compound was significantly higher at 1357 ng/mL. The half-life of this compound after oral administration of the carbonate form was approximately 4.3 hours in dogs. Researchers should consider conducting pilot pharmacokinetic studies in their specific rodent models to determine the optimal dosing regimen.
Dosage Recommendations for Rodent Studies
The appropriate dosage of this compound carbonate can vary significantly depending on the rodent species, the specific research application, and the experimental model. The following tables summarize reported oral dosages from various rodent studies.
Table 1: this compound Carbonate Oral Dosage in Rat Studies
| Research Area | Rat Strain | Dosage | Dosing Regimen | Key Findings |
| Pulmonary Hypertension | Sprague-Dawley | 5 mg/kg | Daily for 28 days | Prevented monocrotaline-induced pulmonary hypertension and right ventricular hypertrophy. |
| Neuropathic Pain | Wistar | 3 and 10 µmol/kg | Daily for 14 days | Reversed thermal hyperalgesia and mechanical allodynia in a spinal nerve ligation model. |
| Blood Pressure | Not Specified | 10 mg/kg | Single dose | Did not significantly affect mean arterial pressure. |
Table 2: this compound Carbonate Oral Dosage in Mouse Studies
| Research Area | Mouse Strain | Dosage | Dosing Regimen | Key Findings |
| Inflammatory Pain | Swiss | 3, 10, and 30 µmol/kg | Single dose | Reduced nociceptive response in the inflammatory phase of the formalin test and in a carrageenan-induced paw inflammation model. |
Dosage Calculation and Conversion
It is important to note that dosages are often reported in µmol/kg. To convert to mg/kg, the molecular weight of this compound carbonate must be used. The molecular weight of this compound is 504.6 g/mol .
-
Conversion Formula: Dose (mg/kg) = Dose (µmol/kg) x (Molecular Weight / 1000)
For example, a 10 µmol/kg dose of this compound carbonate is approximately equivalent to 5.05 mg/kg.
When extrapolating doses from animal studies to humans, or vice versa, it is crucial to use appropriate allometric scaling factors based on body surface area, rather than simple weight-based conversions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Antinociceptive Effects in a Mouse Model of Inflammatory Pain (Formalin Test)
-
Animal Model: Male Swiss mice (25-30 g).
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound carbonate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound carbonate orally by gavage at doses of 3, 10, and 30 µmol/kg, 30 minutes before the formalin injection.
-
The control group should receive the vehicle alone.
-
-
Induction of Nociception:
-
Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.
-
-
Behavioral Assessment:
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the licking/biting time between the this compound carbonate-treated groups and the vehicle-treated group for both phases.
-
Protocol 2: Evaluation of Therapeutic Effects in a Rat Model of Pulmonary Hypertension
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg).
-
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle for oral administration.
-
Administer this compound orally at a dose of 5 mg/kg daily for 28 days, starting from the day of monocrotaline injection.
-
The control group should receive the vehicle alone.
-
-
Hemodynamic Assessment:
-
At the end of the treatment period, measure the mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
-
Histopathological Analysis:
-
Assess right ventricular hypertrophy by measuring the ratio of the right ventricular weight to the left ventricular plus septal weight (RV/LV+S).
-
Examine lung tissue histology for changes in pulmonary artery wall thickness.
-
Protocol 3: General Protocol for Evaluating Effects on Erectile Function in a Rat Model (Suggested)
While a specific protocol for this compound in a rat model of erectile dysfunction was not identified in the searches, a general protocol based on studies with other PDE5 inhibitors can be adapted.
-
Animal Model: Male Sprague-Dawley rats (e.g., with age-related or diabetes-induced erectile dysfunction).
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound carbonate in a suitable vehicle.
-
Based on effective doses in other models, a starting dose range of 5-10 mg/kg administered orally by gavage 30-60 minutes before assessment is a reasonable starting point. Pilot studies are recommended to determine the optimal dose.
-
-
Assessment of Erectile Function:
-
Anesthetize the rat.
-
Expose the cavernous nerve and place a stimulating electrode.
-
Insert a 23-gauge needle into the crus of the penis, connected to a pressure transducer to measure intracavernosal pressure (ICP).
-
Stimulate the cavernous nerve at various frequencies (e.g., 2, 5, 10 Hz) and record the maximal ICP.
-
Measure mean arterial pressure (MAP) via a carotid artery cannula.
-
-
Data Analysis:
-
Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.
-
Compare the ICP and ICP/MAP ratio between the this compound carbonate-treated group and a vehicle-treated control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a rodent study investigating the effects of this compound carbonate.
References
Application Notes and Protocols for Studying cGMP Signaling Pathways Using Lodenafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lodenafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor, as a tool to investigate the cyclic guanosine monophosphate (cGMP) signaling pathway. Detailed protocols for key experiments are included to facilitate research in areas such as smooth muscle physiology, cardiovascular disease, and neuronal function.
Introduction to this compound and the cGMP Signaling Pathway
This compound is a new-generation PDE5 inhibitor.[1] It is often administered as this compound Carbonate, a prodrug that is metabolized in the body to release two molecules of the active this compound.[2][3] This formulation enhances the oral bioavailability of the drug.[2]
The nitric oxide (NO)-cGMP signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes. The pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO, a diffusible gas, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (e.g., PKG), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs). The biological effects of cGMP are terminated by its degradation by PDEs. PDE5, the target of this compound, is a cGMP-specific phosphodiesterase highly expressed in tissues such as the corpus cavernosum, pulmonary vasculature, and platelets.
By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and the enhancement of downstream signaling. This makes this compound a valuable pharmacological tool for elucidating the roles of the cGMP pathway in various cellular and physiological contexts.
Data Presentation
The following table summarizes the in vitro potency of this compound, this compound Carbonate, and the reference compound Sildenafil. This data is essential for designing experiments and interpreting results.
| Compound | Parameter | Value | Species/Tissue | Notes |
| This compound Carbonate | IC50 | 0.015 µM | Human Platelet PDE Extract | Inhibition of cGMP hydrolysis. |
| This compound | IC50 | 0.022 µM | Human Platelet PDE Extract | Inhibition of cGMP hydrolysis. |
| Sildenafil | IC50 | 0.026 µM | Human Platelet PDE Extract | Inhibition of cGMP hydrolysis. |
| This compound Carbonate | pEC50 | 7.1 ± 0.1 | Rabbit Corpus Cavernosum | Relaxation of phenylephrine-precontracted strips. |
| This compound | pEC50 | 6.9 ± 0.1 | Rabbit Corpus Cavernosum | Relaxation of phenylephrine-precontracted strips. |
| Sildenafil | pEC50 | 6.8 ± 0.1 | Rabbit Corpus Cavernosum | Relaxation of phenylephrine-precontracted strips. |
| This compound Carbonate | pEC50 | 7.5 ± 0.2 | Human Corpus Cavernosum | Relaxation of phenylephrine-precontracted strips. |
| This compound | pEC50 | 7.3 ± 0.1 | Human Corpus Cavernosum | Relaxation of phenylephrine-precontracted strips. |
| Sildenafil | pEC50 | 7.2 ± 0.1 | Human Corpus Cavernosum | Relaxation of phenylephrine-precontracted strips. |
Mandatory Visualizations
Caption: The Nitric Oxide (NO)-cGMP signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound on cGMP signaling.
Experimental Protocols
Measurement of Intracellular cGMP Levels by ELISA
This protocol describes the measurement of intracellular cGMP concentrations in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells or tissue of interest
-
This compound
-
NO donor (e.g., Sodium Nitroprusside - SNP) (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with an NO donor (e.g., SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
Include appropriate controls: vehicle-only, NO donor-only, and this compound-only.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 0.1 M HCl) to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP ELISA:
-
Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Preparing cGMP standards.
-
Adding samples and standards to the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated cGMP to compete for antibody binding.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the known cGMP concentrations of the standards.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the lysate if necessary.
-
Assessment of VASP Phosphorylation by Western Blot
This protocol details the detection of phosphorylated Vasodilator-Stimulated Phosphoprotein (p-VASP) at Ser239, a downstream target of PKG, as a marker of cGMP pathway activation.
Materials:
-
Cells or tissue of interest
-
This compound
-
NO donor (e.g., SNP) (optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Perform cell culture and treatment as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP or a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Express the level of p-VASP as a ratio to total VASP.
-
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate workings of the cGMP signaling pathway and its role in health and disease.
References
Lodenafil in Pulmonary Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of lodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, for research in pulmonary hypertension (PH). Detailed protocols for key experiments are included to facilitate study replication and further investigation into the therapeutic potential of this compound and its prodrug, this compound carbonate.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating pulmonary vascular tone. Phosphodiesterase type 5 (PDE5) inhibitors, such as this compound, enhance this pathway by preventing the degradation of cGMP, thereby promoting vasodilation and exerting anti-proliferative effects on pulmonary artery smooth muscle cells. This compound carbonate is a prodrug of this compound, designed to improve its oral bioavailability.[1] This document outlines the key preclinical findings and methodologies for investigating this compound's efficacy in a rat model of PH.
Data Presentation
The following tables summarize the key quantitative data from preclinical and pharmacological studies of this compound and this compound carbonate.
Table 1: In Vitro PDE5 Inhibitory Activity
| Compound | IC50 (µM) for PDE5 Inhibition | Source |
| This compound Carbonate | 0.015 | [2] |
| This compound | 0.022 | [2] |
| Sildenafil | 0.026 | [2] |
Table 2: Pharmacokinetic Parameters of this compound Carbonate (10 mg/kg oral dose in Beagles)
| Parameter | This compound Carbonate | This compound (active metabolite) | Northis compound (metabolite) | Source |
| Cmax (ng/mL) | 11 | 1357 | Not Reported | [2] |
| Tmax (h) | 2 | Not Reported | Not Reported | |
| t1/2 (h) | 2.11 | ~4.3 | Not Reported |
Table 3: Hemodynamic and Inflammatory Effects of this compound in Monocrotaline-Induced Pulmonary Hypertension in Rats
| Group | Mean Pulmonary Artery Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (RV/LV+S ratio) | Lung IL-1β Levels (pg/mL) | Source |
| Control | 15.3 ± 2.1 | 0.22 ± 0.03 | 10.5 ± 2.3 | |
| Monocrotaline | 35.8 ± 4.5 | 0.45 ± 0.06 | 25.1 ± 5.4 | |
| This compound (5 mg/kg/day) | 18.2 ± 3.3 | 0.25 ± 0.04 | 12.3 ± 3.1* |
*p < 0.05 compared to the Monocrotaline group. Data are presented as mean ± standard deviation. RV: Right Ventricle; LV+S: Left Ventricle + Septum.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preclinical evaluation in a rat model of pulmonary hypertension.
Caption: Signaling pathway of this compound in pulmonary artery smooth muscle cells.
Caption: Experimental workflow for this compound research in the monocrotaline rat model.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using monocrotaline, a widely used and accepted model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Monocrotaline (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., distilled water)
-
Gavage needles
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into three groups: Control, Monocrotaline, and this compound.
-
Induction of PH (Day 0):
-
Control Group: Administer a single subcutaneous injection of saline (1 mL/kg).
-
Monocrotaline and this compound Groups: Administer a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in saline.
-
-
This compound Treatment (Day 0 to Day 28):
-
This compound Group: Administer this compound orally (5 mg/kg) once daily via gavage.
-
Control and Monocrotaline Groups: Administer the vehicle orally once daily via gavage.
-
-
Monitoring: Monitor the animals daily for signs of distress, and record their body weight regularly.
Hemodynamic Measurement (Mean Pulmonary Artery Pressure)
This protocol details the procedure for measuring mean pulmonary artery pressure (mPAP) via right heart catheterization.
Materials:
-
Anesthetic agents (e.g., xylazine hydrochloride, 0.3 mg/kg, i.p.; ketamine hydrochloride, 10 mg/kg, i.p.)
-
Umbilical catheter
-
Pressure transducer
-
Hemodynamic monitor
-
Surgical instruments (forceps, scissors)
-
Sutures
Procedure:
-
Anesthesia: On day 28, deeply sedate the rats with xylazine and ketamine hydrochloride.
-
Surgical Preparation: Place the anesthetized rat in a supine position and make a small incision in the neck to expose the external jugular vein.
-
Catheter Insertion: Carefully insert an umbilical catheter into the external jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.
-
Pressure Measurement: Connect the catheter to a pressure transducer coupled to a hemodynamic monitor to record the mPAP.
-
Euthanasia and Tissue Collection: Following hemodynamic measurements, euthanize the animals (e.g., by abdominal aortic bleeding) and collect the heart and lungs for further analysis.
Assessment of Right Ventricular Hypertrophy (RVH)
This protocol describes the Fulton index method for assessing RVH.
Materials:
-
Dissecting instruments (scalpel, forceps)
-
Analytical balance
Procedure:
-
Heart Dissection: After euthanasia, carefully dissect the heart from the thoracic cavity.
-
Ventricle Separation: Dissect the atria and large vessels from the ventricles. Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Weighing: Blot the tissues dry and weigh the RV and LV+S separately using an analytical balance.
-
Calculation of RVH: Calculate the ratio of the RV weight to the LV+S weight (RV/LV+S). An increased ratio indicates right ventricular hypertrophy.
Measurement of IL-1β in Lung Tissue
This protocol provides a general guideline for measuring Interleukin-1 beta (IL-1β) levels in lung tissue homogenates using an ELISA kit. It is recommended to follow the specific instructions provided with the chosen commercial ELISA kit.
Materials:
-
Lung tissue samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., Polytron or bead-based homogenizer)
-
Microcentrifuge
-
Rat IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen lung tissue and place it in a pre-chilled tube.
-
Add ice-cold homogenization buffer (e.g., 100 mg of tissue per 1 mL of buffer). The buffer should contain protease inhibitors to prevent protein degradation.
-
Homogenize the tissue using a suitable homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
For enhanced cell lysis, the homogenization can be followed by a freeze-thaw cycle and sonication.
-
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, including IL-1β.
-
ELISA Assay:
-
Follow the instructions provided with the rat IL-1β ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the specified wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the IL-1β standards. Normalize the IL-1β concentration to the total protein concentration of the lung homogenate if necessary.
References
Investigating the Neuroprotective Potential of Lodenafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs known for their vasodilatory effects and established use in treating erectile dysfunction.[1][2] Emerging research into PDE5 inhibitors has unveiled their significant potential in neurology, particularly in conferring neuroprotection and mitigating neuroinflammation.[3][4] This document provides a comprehensive overview of the proposed neuroprotective mechanisms of this compound, alongside detailed protocols for its investigation in preclinical research settings.
This compound carbonate, a prodrug, is converted to its active metabolite, this compound, after administration.[2] Like other PDE5 inhibitors, this compound exerts its primary effect by preventing the breakdown of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways. The accumulation of cGMP is hypothesized to trigger a cascade of downstream effects that are beneficial in the context of neurodegenerative diseases and acute brain injury. These effects include enhanced synaptic plasticity, reduced neuroinflammation, and promotion of cell survival. While extensive research has focused on sildenafil and tadalafil in neuroprotection, this compound presents a promising candidate for investigation due to its shared mechanism of action.
Proposed Mechanism of Neuroprotection
The neuroprotective effects of PDE5 inhibitors, and by extension this compound, are primarily mediated by the nitric oxide (NO)/cGMP signaling pathway. In the central nervous system, NO activates soluble guanylate cyclase (sGC) to produce cGMP. By inhibiting PDE5, the enzyme responsible for cGMP degradation, this compound leads to elevated intracellular cGMP levels. This amplification of cGMP signaling is thought to promote neuroprotection through several downstream mechanisms:
-
Activation of Protein Kinase G (PKG): Elevated cGMP activates PKG, which in turn can phosphorylate various downstream targets. This can lead to the activation of the PI3K/Akt signaling pathway, known to promote cell survival and inhibit apoptosis.
-
Modulation of CREB Signaling: The cGMP/PKG pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, learning, and memory.
-
Anti-inflammatory Effects: PDE5 inhibitors have been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, and decrease glial cell activation, which are hallmarks of neuroinflammation in various neurological disorders.
-
Improved Cerebral Blood Flow: By promoting vasodilation, PDE5 inhibitors may enhance cerebral blood flow, which can be beneficial in conditions like ischemic stroke.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effects of this compound carbonate in rodent models of inflammatory and neuropathic pain, which provides insights into its anti-inflammatory and cGMP-mediated effects.
Table 1: Effect of this compound Carbonate on Inflammatory Pain (Formalin Test - Inflammatory Phase)
| Treatment Group | Dose (μmol/kg) | Reactivity Time (s) | % Inhibition |
| Vehicle | - | 200.6 ± 39.1 | - |
| This compound Carbonate | 3 | 150.0 ± 25.0 | 25.2 |
| This compound Carbonate | 10 | 81.9 ± 18.8 | 59.2 |
| This compound Carbonate | 30 | 100.0 ± 20.0 | 50.1 |
Table 2: Effect of this compound Carbonate on Mechanical Hyperalgesia (Carrageenan-induced)
| Treatment Group | Dose (μmol/kg) | Paw Withdrawal Threshold (g) |
| Vehicle | - | 162.0 ± 7.7 |
| This compound Carbonate | 3 | 255.0 ± 4.0 |
| This compound Carbonate | 10 | 252.5 ± 5.3 |
| This compound Carbonate | 30 | 213.0 ± 17.1 |
Table 3: Effect of this compound Carbonate on Neuropathic Pain and Neuroinflammation (Spinal Nerve Ligation)
| Treatment Group | Dose (μmol/kg) | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) | GFAP Staining Density (%) | TNF-α Staining Density (%) |
| SNL + Vehicle | - | 17.9 ± 1.5 | 26.0 ± 2.8 | 3.40 ± 0.49 | 1.13 ± 0.13 |
| SNL + this compound Carbonate | 10 | 22.8 ± 1.9 | 41.4 ± 2.9 | 1.38 ± 0.31 | 0.37 ± 0.11 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuroprotective effects of this compound. These are based on established methodologies for testing neuroprotective agents.
Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
Objective: To determine the direct neuroprotective effect of this compound against excitotoxicity or oxidative stress in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (active metabolite)
-
Neurotoxin (e.g., Glutamate, NMDA, or H₂O₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT or PrestoBlue cell viability assay kit
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-NeuN, anti-cleaved caspase-3)
Procedure:
-
Cell Culture: Plate primary neurons in appropriate density on poly-D-lysine coated plates. Culture for 7-10 days to allow for maturation.
-
This compound Treatment: Pre-treat neurons with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1-2 hours.
-
Induction of Neuronal Injury: Add the neurotoxin to the culture medium at a pre-determined toxic concentration.
-
Incubation: Incubate for the appropriate duration (e.g., 24 hours).
-
Assessment of Cell Death and Viability:
-
LDH Assay: Collect the culture supernatant to measure LDH release as an indicator of cell lysis.
-
MTT/PrestoBlue Assay: Add the reagent to the remaining cells to assess metabolic activity as an indicator of cell viability.
-
-
Immunocytochemistry:
-
Fix cells with 4% PFA.
-
Permeabilize and block non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify neuronal survival and apoptosis using fluorescence microscopy.
-
Protocol 2: In Vivo Neuroprotection in a Rodent Model of Ischemic Stroke
Objective: To evaluate the efficacy of this compound in reducing brain injury and improving functional outcomes following focal cerebral ischemia.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound carbonate
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter, Morris water maze)
Procedure:
-
Animal Model: Induce focal cerebral ischemia using the MCAO model. This involves the temporary occlusion of the middle cerebral artery.
-
This compound Administration: Administer this compound carbonate orally at various doses (e.g., 5, 10, 20 mg/kg) at a specific time point relative to the ischemic insult (e.g., 30 minutes before or 1 hour after reperfusion).
-
Neurological Deficit Scoring: Assess neurological deficits at 24 hours and subsequent time points using a standardized scoring system.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive function at different time points post-ischemia (e.g., 3, 7, 14, and 28 days).
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 48 hours or 28 days), euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections.
-
Stain with TTC, which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Immunohistochemical Analysis:
-
Process brain sections for staining with markers of neuronal survival (e.g., NeuN), apoptosis (e.g., TUNEL, cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Protocol 3: Assessment of Signaling Pathway Modulation
Objective: To determine if this compound modulates the cGMP/PKG/CREB pathway in the brain.
Materials:
-
Brain tissue homogenates from control and this compound-treated animals (from Protocol 2 or a separate study)
-
ELISA kits for cGMP
-
Western blotting reagents and equipment
-
Antibodies for Western blotting (e.g., anti-p-CREB, anti-CREB, anti-PKG, anti-BDNF)
Procedure:
-
Sample Preparation: Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) from euthanized animals. Homogenize the tissue in appropriate lysis buffers.
-
cGMP Measurement: Use a cGMP ELISA kit to quantify the levels of cGMP in the brain homogenates according to the manufacturer's instructions.
-
Western Blotting:
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-CREB, total CREB, PKG, and BDNF.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for investigating this compound's neuroprotective effects.
References
- 1. What is the mechanism of this compound carbonate? [synapse.patsnap.com]
- 2. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Lodenafil as a Pharmacological Tool for PDE5 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It belongs to the same class of drugs as sildenafil, tadalafil, and vardenafil.[1] this compound is often administered as a prodrug, this compound Carbonate, which is a dimer that is metabolized in the body to release two molecules of the active this compound.[1] This formulation is designed to enhance oral bioavailability. The primary mechanism of action for this compound involves the inhibition of the PDE5 enzyme, which is predominantly found in the corpus cavernosum of the penis.[3] Inhibition of PDE5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation, increased blood flow, and consequently, physiological responses such as penile erection. Its selectivity for PDE5 minimizes off-target effects, making it a valuable tool for studying the physiological roles of this enzyme.
Mechanism of Action: The cGMP Signaling Pathway
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. This relaxation allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to an erection. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. This compound selectively inhibits this hydrolysis, thereby potentiating the effects of the NO/cGMP pathway.
Data Presentation
In Vitro Potency of this compound and Comparators
The following table summarizes the in vitro potency of this compound Carbonate, this compound, and Sildenafil in inhibiting cGMP hydrolysis in crude PDE extracts from human platelets.
| Compound | IC50 (µM) for cGMP Hydrolysis |
| This compound Carbonate | 0.015 |
| This compound | 0.022 |
| Sildenafil | 0.026 |
IC50 values were determined using 5 µM cGMP as the substrate.
Pharmacokinetic Properties of this compound
The pharmacokinetic parameters of this compound were evaluated in human studies.
| Parameter | Value | Reference |
| Oral Administration of this compound Carbonate | ||
| Tmax (h) | ~2 | |
| Intravenous Administration of this compound Carbonate (1 mg/kg in dogs) | ||
| Cmax (ng/mL) | 11 (this compound Carbonate) | |
| Cmax (ng/mL) | 1357 (this compound) | |
| Elimination Half-life (h) | 0.57 (this compound Carbonate) |
Note: Following oral administration, this compound Carbonate undergoes significant first-pass metabolism, resulting in high plasma concentrations of the active metabolite, this compound.
Clinical Efficacy of this compound Carbonate in Erectile Dysfunction (Phase III Trial)
| Parameter | Placebo | This compound Carbonate (80 mg) |
| International Index of Erectile Function (IIEF) - Erectile Function Domain Score | ||
| Baseline (Mean ± SD) | 13.9 ± 5.2 | 13.4 ± 4.9 |
| Post-treatment (Mean ± SD) | 14.8 ± 7.8 | 20.6 ± 7.7 |
| Sexual Encounter Profile (SEP) - Question 2 (% "Yes") | ||
| Baseline (Mean ± SD) | 55.3 ± 43.2 | 50.2 ± 40.9 |
| Post-treatment (Mean ± SD) | 52.1 ± 41.4 | 80.8 ± 32.3 |
| Sexual Encounter Profile (SEP) - Question 3 (% "Yes") | ||
| Baseline (Mean ± SD) | 20.2 ± 32.3 | 20.8 ± 33.2 |
| Post-treatment (Mean ± SD) | 29.7 ± 38.1 | 66.0 ± 39.3 |
Experimental Protocols
In Vitro PDE5 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on PDE5 enzymatic activity by measuring the hydrolysis of cGMP.
References
Quantification of Lodenafil in Plasma by LC-MS/MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma samples. The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.
Experimental
Materials and Methods
Chemicals and Reagents: this compound and Sulfaquinoxaline (internal standard, IS) reference standards were of high purity (≥98%). HPLC-grade acetonitrile and diethyl ether were used. Formic acid and ammonium formate were of analytical grade. Human plasma was obtained from a certified blood bank.
Instrumentation: An HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the Sulfaquinoxaline internal standard working solution (concentration to be optimized based on instrument response).
-
Add 2.5 mL of diethyl ether to the plasma sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation was achieved on a C18 column with a gradient elution program. The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM).
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| HPLC System | |
| Column | Xbridge C18 (e.g., 3.5 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 505.2 | 145.1 | Quantifier |
| 505.2 | 427.2 | Qualifier | |
| Sulfaquinoxaline (IS) | 301.0 | 156.0 | Quantifier |
| 301.0 | 108.0 | Qualifier |
Method Validation
The bioanalytical method was validated according to international guidelines, demonstrating its selectivity, linearity, accuracy, precision, and stability.
Linearity
The method exhibited excellent linearity over the concentration range of 1.0 to 200.0 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1.0 - 200.0 | y = 0.0025x + 0.0003 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).[1]
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 days) | ||
| Precision (%RSD) | Accuracy (%RE) | Precision (%RSD) | Accuracy (%RE) | ||
| LLOQ | 1.0 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 |
| Low QC | 3.0 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
| Medium QC | 80.0 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
| High QC | 160.0 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
%RSD: Relative Standard Deviation, %RE: Relative Error
Visualizations
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure ensures good recovery and minimal matrix effects. The method has been validated according to regulatory standards and is suitable for use in pharmacokinetic and other clinical studies requiring the measurement of this compound concentrations.
References
Application Notes and Protocols for Lodenafil Administration in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes of Lodenafil, primarily in its prodrug form, this compound Carbonate, in various animal models as documented in preclinical research. The protocols and data presented are intended to guide researchers in designing and executing studies involving this phosphodiesterase 5 (PDE5) inhibitor.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), a key mediator of vasodilation, leading to smooth muscle relaxation and increased blood flow. In animal experiments, this compound has been investigated for various therapeutic applications, including erectile dysfunction and pain management. This compound is often administered as this compound Carbonate, a dimeric prodrug that is metabolized into two molecules of the active this compound.[1][2] This conversion is a critical factor in its pharmacokinetic profile.
Administration Routes and Animal Models
The primary routes of this compound administration in animal studies have been oral and intravenous, with topical administration being explored for similar PDE5 inhibitors.
Oral Administration
Oral gavage is the most common method for this compound administration in rodent models.
-
Animal Models:
Intravenous Administration
Intravenous administration is typically used for pharmacokinetic studies to determine parameters like bioavailability and clearance.
-
Animal Model:
-
Dogs (Beagle): Chosen for pharmacokinetic profiling due to the similarity of this compound Carbonate's plasma stability profile to that of humans.
-
Topical Administration
While direct studies on topical this compound are not extensively available, research on other PDE5 inhibitors, such as Tadalafil, provides a relevant framework for this route. Topical application aims to deliver the drug directly to the target tissue, potentially reducing systemic side effects.
-
Animal Model:
-
Rats: Used for skin permeation and efficacy studies of topical PDE5 inhibitor formulations.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from animal experiments with this compound Carbonate.
Table 1: Pharmacokinetic Parameters of this compound Carbonate and this compound in Male Beagle Dogs (n=3)
| Parameter | Intravenous (1 mg/kg this compound Carbonate) | Oral (10 mg this compound Carbonate) |
| This compound Carbonate | ||
| Cmax (ng/mL) | - | 11 |
| Tmax (h) | - | ~2.0 |
| Half-life (h) | - | 2.11 |
| This compound (active metabolite) | ||
| Cmax (ng/mL) | - | 1357 |
| Half-life (h) | ~4.3 | - |
Data extracted from Toque et al., 2008. Note: Following intravenous and oral administration of this compound Carbonate, only this compound and its metabolite, northis compound, were detected in vivo, indicating that this compound Carbonate acts as a prodrug.
Table 2: Efficacy of Oral this compound Carbonate in Pain Models
| Animal Model | Pain Model | Dose (µmol/kg) | Outcome Measure | Result |
| Mice | Carrageenan-induced | 10 | Paw Withdrawal Latency to Thermal Stimulus (s) | Increased from 6.8 ± 0.7 to 10.6 ± 1.3 |
| Mice | Carrageenan-induced | 10 | Paw Withdrawal Threshold to Compressive Force (g) | Increased from 188.0 ± 14.0 to 252.5 ± 5.3 |
| Rats | Spinal Nerve Ligation | 10 | Paw Withdrawal Latency to Thermal Stimulus (s) | Increased from 17.9 ± 1.5 to 22.8 ± 1.9 |
| Rats | Spinal Nerve Ligation | 10 | Paw Withdrawal Threshold to Mechanical Stimulus (g) | Increased from 26.0 ± 2.8 to 41.4 ± 2.9 |
| Mice | Formalin Test | 10 | Reactivity in Inflammatory Phase (s) | Reduced from 200.6 ± 39.1 to 81.9 ± 18.8 |
Data extracted from Vieira et al., 2021.
Experimental Protocols
Oral Administration Protocol (Rodents)
This protocol is based on studies investigating the antinociceptive effects of this compound Carbonate.
Materials:
-
This compound Carbonate
-
Vehicle: A mixture of benzyl alcohol, polysorbate 80, disodium EDTA, hydroxyethylcellulose, and water.
-
Oral gavage needles (size appropriate for mouse or rat)
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimate male Swiss mice (25–30 g) or Wistar rats (220–280 g) to the housing conditions for at least 48 hours before the experiment.
-
Drug Preparation: Prepare a suspension of this compound Carbonate in the vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 µmol/kg).
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle orally and advance it into the esophagus and then the stomach.
-
Administer the prepared this compound Carbonate suspension or vehicle control. The volume should be based on the animal's body weight.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration Protocol (Beagle Dogs)
This protocol is derived from pharmacokinetic studies of this compound Carbonate.
Materials:
-
This compound Carbonate
-
Vehicle: 10% Dimethyl sulfoxide (DMSO)
-
Syringes and needles for intravenous injection
-
Catheter for medial saphenous vein
-
Heparinized blood collection tubes
Procedure:
-
Animal Preparation: Use male Beagle dogs weighing 10 to 15 kg. Fast the animals overnight before drug administration.
-
Drug Preparation: Dissolve this compound Carbonate in 10% DMSO to achieve the desired concentration for a 1 mg/kg dose.
-
Administration:
-
Aseptically place a catheter into the medial saphenous vein.
-
Administer the this compound Carbonate solution as a single intravenous bolus.
-
-
Blood Sampling:
-
Collect venous blood samples (3 ml) into heparinized and chilled tubes at the following time points: pre-dose, 0.08, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration.
-
-
Plasma Preparation: Centrifuge the blood samples at 2700 ×g for 10 minutes at 4°C. Aspirate the plasma, chill with liquid nitrogen, and store at -20°C until analysis.
Topical Administration Protocol (Rats - based on Tadalafil study)
This protocol is adapted from a study on a topical proniosomal gel of Tadalafil, another PDE5 inhibitor.
Materials:
-
This compound-loaded proniosomal gel
-
Electric shaver
-
Anesthesia (as required for animal handling)
Procedure:
-
Animal Preparation: Use male rats. One day before the experiment, shave the hair from the penile area to ensure direct contact of the formulation with the skin.
-
Drug Application:
-
On the day of the experiment, apply a pre-weighed amount of the this compound-loaded proniosomal gel to the shaved penile area.
-
-
Efficacy Assessment (Mating Behavior):
-
After a specified absorption period, introduce a receptive female rat into the cage.
-
Record mating behaviors, such as mounting and intromission frequency and latency, over a defined observation period.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and excise the penile tissue.
-
Homogenize the tissue and perform biochemical assays to measure levels of NO and cGMP.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Nociception
This compound Carbonate exerts its antinociceptive effects through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. Inhibition of PDE5 by this compound leads to an accumulation of cGMP, which in turn activates PKG. This can lead to the opening of K+ channels, resulting in hyperpolarization of nociceptors and a decrease in the transmission of pain signals.
Caption: this compound's role in the NO/cGMP/PKG pain modulation pathway.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of this compound in an animal model.
Caption: Workflow for this compound pharmacokinetic studies in animals.
Logical Relationship of this compound Carbonate as a Prodrug
This compound Carbonate is a prodrug that undergoes metabolism to release the active drug, this compound. This process is essential for its therapeutic effect.
Caption: Conversion of this compound Carbonate (prodrug) to this compound (active).
References
Application Notes and Protocols: Lodenafil's Effect on Inflammatory Pain Models in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While primarily known for the treatment of erectile dysfunction, emerging research indicates a significant potential for PDE5 inhibitors in pain management. These compounds act on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in the modulation of painful stimuli.[3][4][5] By preventing the degradation of cGMP, this compound enhances the signaling cascade that can lead to nociceptor hyperpolarization, thereby reducing the transmission of pain signals. This document provides detailed protocols for evaluating the antinociceptive effects of this compound carbonate in established rodent models of inflammatory pain and summarizes the key quantitative findings.
Mechanism of Action: The NO/cGMP Pathway in Nociception
Inflammatory pain is modulated by the NO/cGMP pathway. Nitric oxide activates soluble guanylate cyclase (sGC), which synthesizes cGMP. Increased levels of cGMP activate protein kinase G (PKG), leading to the opening of potassium (K+) channels. This results in hyperpolarization of the nociceptor (sensory neuron), making it less likely to fire and transmit pain signals. PDE5 is the enzyme responsible for the degradation of cGMP. This compound, by inhibiting PDE5, allows cGMP to accumulate, thus enhancing this endogenous analgesic pathway.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model that produces a biphasic nociceptive response. The first (neurogenic) phase results from the direct activation of nociceptors, while the second (inflammatory) phase is mediated by inflammatory processes, including the release of prostaglandins and cytokines.
Protocol:
-
Animals: Male Swiss mice are used.
-
Acclimatization: Animals are habituated to the testing environment before the experiment begins.
-
Drug Administration: this compound carbonate (3, 10, and 30 μmol/kg) or vehicle is administered orally (p.o.) by gavage.
-
Induction of Nociception: 30 minutes after drug administration, 20 μL of 2.5% formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded as the nociceptive response.
-
Data Collection: The response is quantified during two distinct periods:
-
Phase 1 (Neurogenic Pain): 0 to 5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15 to 30 minutes post-injection.
-
Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a local, well-characterized inflammatory response, resulting in edema, hyperalgesia, and allodynia.
Protocol:
-
Animals: Male Swiss mice are used.
-
Baseline Measurements: Before any treatment, baseline sensitivity to thermal and mechanical stimuli is established for each animal.
-
Induction of Inflammation: A 1% carrageenan solution is injected into the subplantar region of the right hind paw to induce inflammation.
-
Drug Administration: this compound carbonate (3, 10, and 30 μmol/kg, p.o.) or a positive control like Acetylsalicylic Acid (ASA, 1667 μmol/kg) is administered.
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: Measured 2.5 hours post-carrageenan injection. The paw withdrawal latency is determined by exposing the paw to a heat source (e.g., heated water bath). A reduction in latency indicates hyperalgesia.
-
Mechanical Hyperalgesia: The paw withdrawal threshold is assessed using an electronic von Frey anesthesiometer. A decrease in the force required to elicit a withdrawal response indicates mechanical hyperalgesia.
-
Quantitative Data Summary
The antinociceptive effects of this compound carbonate have been quantified in the models described above. The results are summarized in the following tables.
Table 1: Effect of this compound Carbonate on Formalin-Induced Nociception in Mice
| Treatment Group | Dose (μmol/kg, p.o.) | Reactivity Time - Phase 1 (seconds) | Reactivity Time - Phase 2 (seconds) |
|---|---|---|---|
| Vehicle | - | 54.6 ± 7.4 | 200.6 ± 39.1 |
| This compound Carbonate | 3 | 43.8 ± 10.7 | 156.8 ± 29.9 |
| This compound Carbonate | 10 | 43.8 ± 10.7 | 81.9 ± 18.8 * |
| This compound Carbonate | 30 | 52.0 ± 7.2 | Not specified |
*Data represents mean ± SEM. p=0.0172 compared to vehicle group. Data sourced from.
Table 2: Effect of this compound Carbonate on Carrageenan-Induced Hyperalgesia in Mice
| Treatment Group | Dose (μmol/kg, p.o.) | Paw Withdrawal Latency (seconds) | Paw Withdrawal Threshold (grams) |
|---|---|---|---|
| Vehicle | - | 6.4 ± 0.5 | 162.0 ± 7.7 |
| This compound Carbonate | 3 | 10.7 ± 1.1 * | 255.0 ± 4.0 * |
| This compound Carbonate | 10 | 10.6 ± 1.3 * | 252.5 ± 5.3 * |
| This compound Carbonate | 30 | 9.0 ± 1.0 | 213.0 ± 17.1 * |
| ASA (Control) | 1667 | 9.7 ± 0.7 * | 226.0 ± 14.9 * |
*Measurements taken 2.5 hours post-carrageenan. Data represents mean ± SEM. p<0.05 compared to vehicle group. Data sourced from.
Key Findings and Conclusion
-
Formalin Test: Oral administration of this compound carbonate had no significant effect on the neurogenic pain of Phase 1. However, it produced a dose-dependent reduction in the inflammatory pain response of Phase 2, with the 10 μmol/kg dose showing significant antinociceptive activity. This effect was blocked by an NO synthase inhibitor, confirming the involvement of the NO/cGMP pathway.
-
Carrageenan Model: this compound carbonate demonstrated significant efficacy in reversing both thermal and mechanical hyperalgesia in the carrageenan-induced inflammation model. The effects at 3 and 10 μmol/kg were comparable or superior to the positive control, acetylsalicylic acid.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antinociceptive Effect of this compound Carbonate in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lodenafil Insolubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lodenafil's low solubility in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro studies?
A1: this compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Like many small molecule drugs, this compound is a lipophilic compound with poor aqueous solubility, making it difficult to dissolve in physiological buffers for experimental use.[1] It is often supplied as this compound Carbonate, a prodrug designed to enhance oral bioavailability.[1] In aqueous solutions, this compound and its carbonate form are prone to precipitation, which can lead to inaccurate and unreliable experimental results. A study on the dissolution of this compound Carbonate tablets confirmed its insolubility in various aqueous media, including 0.01 M HCl, 0.1 M HCl, phosphate buffer (pH 6.8 and 7.4), acetate buffer (pH 4.5), and water.
Q2: What is the general mechanism of action for this compound?
A2: this compound, as a PDE5 inhibitor, works by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, thereby enhancing the downstream effects of the NO/cGMP/PKG pathway.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Due to its low aqueous solubility, this compound and this compound Carbonate should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose. This compound has a reported solubility of 100 mg/mL in DMSO. It is crucial to use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of the compound.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides systematic solutions to common problems encountered when preparing working solutions of this compound in aqueous buffers from a DMSO stock.
Problem 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: This is often due to "concentration shock," where the rapid change in solvent polarity causes the drug to crash out of solution. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit.
-
Solutions:
-
Reduce the Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO is kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Pre-warm the Aqueous Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.
-
Slow, Gradual Dilution with Vortexing: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while continuously vortexing or stirring. This rapid mixing helps to prevent the formation of localized high concentrations of the drug that can lead to precipitation.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of the aqueous buffer, and then perform a second dilution to reach the final desired concentration.
-
Problem 2: The this compound solution appears cloudy or forms a precipitate over time after initial successful dissolution.
-
Cause: The solution may be supersaturated, and the compound is slowly crystallizing out of solution. The stability of this compound in the specific aqueous buffer at the experimental temperature may be limited.
-
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare this compound working solutions fresh for each experiment and use them immediately.
-
Incorporate Solubilizing Agents: If the experimental design allows, the use of solubilizing agents in the aqueous buffer can significantly improve the solubility and stability of this compound. Common options include:
-
Problem 3: Inconsistent experimental results, possibly due to micro-precipitation.
-
Cause: Small, often invisible, precipitates can form, reducing the effective concentration of the dissolved this compound and leading to variability in experimental outcomes.
-
Solutions:
-
Visual Inspection: Before use, carefully inspect the final working solution against both a light and a dark background for any signs of cloudiness or particulate matter.
-
Filtration: Consider filtering the final working solution through a 0.22 µm syringe filter compatible with your aqueous buffer and any co-solvents used. This can help to remove any micro-precipitates.
-
Data Presentation: Solubility of this compound Carbonate
The following tables summarize the solubility of this compound Carbonate under various conditions to aid in the selection of an appropriate solvent system.
Table 1: Solubility of this compound Carbonate in Different Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | 13 mg/mL | Selleck Chemicals |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL | Selleck Chemicals |
Table 2: Dissolution of this compound Carbonate Tablets in 0.1 M HCl with Sodium Lauryl Sulfate (SLS)
| Dissolution Medium | Apparatus | Rotation Speed | Observation | Reference |
| 0.1 M HCl + 1.5% SLS | USP Apparatus 2 (Paddles) | 25 rpm | Adequate for dissolution testing | --INVALID-LINK-- |
Note: This data is for the dissolution of a tablet formulation and may not directly translate to the solubility of the pure compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Carbonate Stock Solution in DMSO
Materials:
-
This compound Carbonate powder (MW: 1035.2 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 1035.2 g/mol = 0.010352 g = 10.35 mg
-
-
Weigh the this compound Carbonate: Accurately weigh 10.35 mg of this compound Carbonate powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particles. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 10 µM this compound Carbonate Working Solution in Phosphate-Buffered Saline (PBS)
Materials:
-
10 mM this compound Carbonate in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This reduces the volume of concentrated DMSO being added directly to the aqueous buffer.
-
-
Prepare the final working solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
Add 999 µL of pre-warmed PBS to a sterile microcentrifuge tube.
-
While vortexing the PBS, slowly add 1 µL of the 10 mM this compound Carbonate DMSO stock solution.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
-
Final Check and Use:
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for addressing this compound precipitation.
Logical Relationship of Solubilization Strategies
Caption: Overview of methods to enhance this compound solubility.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lodenafil for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Lodenafil in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP)[2][3]. In many physiological systems, nitric oxide (NO) stimulates soluble guanylyl cyclase to produce cGMP, which in turn mediates downstream effects like smooth muscle relaxation[3][4]. By inhibiting PDE5, this compound increases intracellular cGMP concentrations, thereby enhancing NO-mediated signaling. This compound Carbonate is a prodrug form, which is metabolized into the active moiety, this compound.
Q2: What is a recommended starting concentration for this compound in a new in vitro assay?
A good starting point is to conduct a dose-response experiment that brackets the published half-maximal inhibitory concentration (IC50) value. For this compound's inhibition of PDE5, the IC50 has been reported to be approximately 0.022 µM (or 22 nM). A typical strategy is to test a logarithmic dilution series, for example, from 1 nM to 10 µM, to determine the optimal effective concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is poorly soluble in water but has good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 100 mg/mL (198.17 mM) in fresh, anhydrous DMSO. This stock can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock should be serially diluted in your culture medium to the final desired concentrations. Always ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all wells, including a vehicle control, to avoid solvent-induced artifacts.
Q4: I am not observing the expected effect with this compound. What are some common troubleshooting steps?
If you are not observing an effect, consider the following:
-
Sub-optimal Concentration: The concentrations used may be too low or too high for your specific system. Perform a broad dose-response curve to identify the active range.
-
Solubility Issues: this compound may precipitate out of aqueous solutions at high concentrations. Visually inspect your diluted solutions for any signs of precipitation. Using a surfactant like Sodium Lauryl Sulfate (SLS) may improve solubility in some buffer systems.
-
Cell Type and PDE5 Expression: Ensure your chosen cell line or tissue expresses PDE5 at sufficient levels for this compound to have a measurable effect.
-
Assay Sensitivity: Your experimental endpoint may not be sensitive enough to detect the changes induced by PDE5 inhibition. Consider measuring cGMP levels directly or using a more sensitive downstream marker.
-
Compound Integrity: Verify the quality and stability of your this compound. Improper storage can lead to degradation.
-
Incubation Time: The duration of exposure may be insufficient. Signaling events can range from minutes for rapid phosphorylation to hours for changes in gene expression.
Q5: Is this compound expected to be cytotoxic? How can I assess this?
While this compound's primary target is PDE5, it is crucial to assess its potential cytotoxicity in your specific cell model, especially at higher concentrations. A standard method to evaluate cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. Other assays can measure membrane integrity (e.g., LDH release or dye exclusion assays) or ATP content. It is recommended to perform a cell viability assay in parallel with your functional experiments.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its prodrug, this compound Carbonate, to aid in experimental design.
Table 1: In Vitro Efficacy of this compound and its Prodrug
| Compound | Target | Assay Source | IC50 (µM) |
| This compound | PDE5 | Human Platelets | 0.022 |
| This compound Carbonate | PDE5 | Human Platelets | 0.015 |
| Sildenafil (for comparison) | PDE5 | Human Platelets | 0.026 |
| (Data sourced from Toque et al., 2008) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (198.17 mM) | Use fresh, moisture-free DMSO for best results. |
| Ethanol | 13 mg/mL | - |
| Water | Insoluble | This compound Carbonate is also insoluble in water and various buffers (HCl, Phosphate, Acetate). |
| (Data sourced from Selleck Chemicals and Laurentis et al., 2013) |
Key Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on PDE5 activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
Substrate: Prepare a solution of cGMP in Assay Buffer. The final concentration should be at or below the Km of the enzyme for cGMP.
-
Enzyme: Use a purified, recombinant human PDE5 enzyme. Dilute it in cold Assay Buffer to the desired working concentration immediately before use.
-
This compound: Prepare serial dilutions of this compound from your DMSO stock in the Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Add 40 µL of the diluted PDE5 enzyme solution to all wells.
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the cGMP substrate solution.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C. The reaction should be in the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
-
Detection:
-
The product of the reaction is GMP. Quantify the amount of GMP produced or the remaining cGMP. Commercially available kits, often based on fluorescence polarization or colorimetric methods (like those using malachite green to detect the phosphate released after subsequent GMP hydrolysis), are commonly used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on the viability of adherent cells.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and replace it with 100 µL of the medium containing the different this compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Subtract the background absorbance from a blank well (medium and solubilization solvent only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine any potential cytotoxic concentration (e.g., CC50).
-
Visual Guides
The following diagrams illustrate key pathways, workflows, and troubleshooting logic for your experiments.
Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting relaxation.
Caption: Workflow for determining the optimal this compound concentration in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound carbonate? [synapse.patsnap.com]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilbertodenucci.com [gilbertodenucci.com]
Technical Support Center: Preventing Lodenafil Degradation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lodenafil in stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically supplied?
A1: this compound is a potent phosphodiesterase type 5 (PDE5) inhibitor. It is often supplied as this compound carbonate, a prodrug dimer that is converted to the active this compound molecule in the body.[1] This formulation enhances oral bioavailability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro experiments.[2] this compound carbonate is soluble in DMSO. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can potentially accelerate degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at low temperatures to ensure long-term stability. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 1 year |
Q4: Is this compound sensitive to light?
A4: Yes, this compound carbonate has been shown to be susceptible to photodegradation, particularly when exposed to UV light.[3][4] Therefore, it is critical to protect stock solutions from light by using amber or opaque vials and minimizing exposure to ambient light during handling.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound stock solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing. | 1. Solvent (DMSO) has absorbed moisture, reducing solubility. 2. The concentration of the stock solution is too high. 3. The compound has degraded into less soluble products. | 1. Use fresh, anhydrous DMSO for stock solution preparation. 2. Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, prepare a new, less concentrated stock solution. 3. Verify the integrity of the compound using an analytical method like HPLC. |
| Inconsistent or weaker than expected experimental results. | 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). 2. Hydrolysis or oxidation of the compound in the working solution. 3. Inaccurate initial concentration of the stock solution. | 1. Prepare fresh dilutions from a new, properly stored aliquot for each experiment. 2. Prepare working solutions fresh before each experiment and minimize their time at room temperature or in aqueous buffers. 3. Confirm the concentration of the stock solution using a validated analytical method. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | 1. Photodegradation of this compound carbonate. 2. Potential hydrolysis in acidic or basic conditions. 3. Potential oxidative degradation. | 1. Ensure all solutions are protected from light. The major photodegradation products are a sulfonic and a sulfinic acid derivative. 2. This compound is insoluble in most aqueous buffers, which limits hydrolysis. However, if exposed to strong acidic or basic conditions, degradation may occur. 3. While specific studies on this compound oxidation are limited, other PDE5 inhibitors like sildenafil are susceptible to oxidation. Minimize exposure to air and consider purging solutions with an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound carbonate powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the this compound carbonate powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound carbonate powder using a calibrated analytical balance in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol for a Stability-Indicating HPLC Method
This protocol is based on published methods for this compound carbonate and is intended to separate the active pharmaceutical ingredient (API) from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (pH 4.0) in a ratio of 65:35 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Dilute the this compound stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-80 µg/mL).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak, which would indicate degradation.
-
Visualizations
References
Technical Support Center: Lodenafil and Laboratory Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the potential interference of Lodenafil with laboratory assays.
FAQs
Q1: What is this compound and how might it interfere with laboratory tests?
This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor. It is administered as a prodrug, this compound carbonate, which is a dimer of two this compound molecules joined by a carbonate bridge.[1][2][3][4] After administration, this prodrug is metabolized into the active compound, this compound.[1] The chemical structure of this compound, like other drugs, has the potential to interfere with laboratory assays through several mechanisms:
-
Structural Similarity: this compound or its metabolites may have a similar structure to the analytes being measured, leading to cross-reactivity, particularly in immunoassays.
-
Physicochemical Properties: The drug's properties, such as its solubility and absorption spectrum, could interfere with analytical methods, for instance, in photometric or spectrophotometric assays.
-
Biological Effects: As a PDE5 inhibitor, this compound influences the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which could theoretically impact cell-based assays involving these pathways.
Q2: What are the known metabolites of this compound?
This compound carbonate is a prodrug that is converted in the body to its active form, this compound. Further metabolism of this compound can occur, and one identified metabolite is northis compound. When investigating potential assay interference, it is crucial to consider the parent drug (this compound) and its metabolites, as they may also be present in biological samples and contribute to interference.
Q3: Are there specific laboratory assays known to be affected by this compound?
Currently, there is a lack of extensive, publicly available studies that have systematically evaluated the interference of this compound across a broad spectrum of routine laboratory assays. One study detailed the development of a competitive quantum dot bead-based lateral flow immunoassay specifically designed to detect this compound and other PDE-5 inhibitors. While this indicates that antibodies can be generated to recognize this compound, it does not provide data on its interference in other types of immunoassays. Therefore, researchers should be aware of the potential for interference and consider validation studies if this compound is present in their samples.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Immunoassays
Potential Cause: this compound or its metabolites may be cross-reacting with the antibodies used in the immunoassay, leading to falsely elevated or decreased results.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's documentation for the immunoassay to check for any known cross-reactivity with this compound or structurally similar compounds.
-
Spike and Recovery Experiment:
-
Prepare a sample pool representative of the matrix used in your assay (e.g., serum, plasma).
-
Spike the sample pool with a known concentration of the analyte of interest.
-
Prepare a second spiked sample pool with the same concentration of the analyte plus a clinically relevant concentration of this compound.
-
Analyze both samples and calculate the percent recovery of the analyte in the presence of this compound. A significant deviation from 100% recovery suggests interference.
-
-
Serial Dilution:
-
Serially dilute a patient sample containing this compound.
-
Assay the dilutions. If this compound is causing interference, the results may not be linear upon dilution.
-
-
Alternative Assay: If possible, re-analyze the sample using a different method that employs a different antibody or a non-immunoassay-based technique (e.g., liquid chromatography-tandem mass spectrometry - LC-MS/MS).
Issue 2: Discrepancies in Photometric or Spectrophotometric Assays
Potential Cause: this compound and its metabolites may absorb light at or near the wavelength used for measurement in the assay, leading to a spectral interference. This compound carbonate has a UV absorbance maximum at approximately 292 nm in an aqueous solution at pH 4.0.
Troubleshooting Steps:
-
Analyze a Drug Blank: Prepare a solution containing this compound at a concentration expected in the samples and run it as a blank in the assay. A non-zero reading indicates a direct spectral contribution.
-
Wavelength Scan: Perform a wavelength scan of this compound in the assay buffer to identify its absorbance spectrum and assess the potential for overlap with the analyte's measurement wavelength.
-
Sample Blank Correction: For each sample, prepare a parallel blank containing the sample but omitting a key reagent necessary for the color-forming reaction. Subtract the absorbance of this sample blank from the test sample's absorbance.
-
Alternative Wavelength: If the instrument allows, and the analyte's spectrum is known, consider measuring at a different wavelength where this compound's absorbance is minimal.
Issue 3: Altered Cellular Responses in Cell-Based Assays
Potential Cause: As a PDE5 inhibitor, this compound modulates cGMP levels, which can affect various cellular processes. This is a pharmacological interference rather than a direct analytical one.
Troubleshooting Steps:
-
Control Experiments: Include control wells with cells treated only with this compound at relevant concentrations to observe its direct effect on the cells.
-
Pathway Analysis: Review the signaling pathways involved in your cell-based assay. If the NO/cGMP pathway is implicated, this compound is likely to have a biological effect.
-
Dose-Response Curve: Generate a dose-response curve for this compound in your assay to characterize the magnitude of its effect.
-
Washout Period: If studying patient cells, consider if a washout period for the drug is feasible and ethical before sample collection to minimize in vivo pharmacological effects.
Quantitative Data Summary
Direct quantitative data on the interference of this compound in a wide range of laboratory assays is limited in published literature. The following table summarizes available data related to an immunoassay developed for its detection.
| Assay Type | Analyte | Matrix | LOD (Limit of Detection) | IC50 (Half maximal inhibitory concentration) | Reference |
| Quantum Dot Bead-Based Lateral Flow Immunoassay | This compound | Buffer | 0.32 ng/mL | 7.45 ng/mL |
Experimental Protocols
Protocol 1: General Interference Testing by Spiking
This protocol provides a general framework for assessing the potential interference of this compound in a quantitative assay.
Objective: To determine if this compound interferes with the measurement of a specific analyte.
Materials:
-
Analyte-free sample matrix (e.g., pooled serum, plasma, urine)
-
Calibrators and controls for the assay
-
This compound standard solution
-
The assay system to be tested
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a baseline sample by adding a known concentration of the analyte to the analyte-free matrix.
-
Prepare a test sample by adding the same concentration of the analyte and a clinically relevant concentration of this compound to the analyte-free matrix.
-
Prepare a drug-blank sample containing only this compound in the matrix.
-
-
Assay Measurement:
-
Analyze the baseline sample, test sample, and drug-blank sample according to the assay's standard operating procedure.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the mean concentration of the analyte in the baseline and test samples.
-
Determine the result of the drug-blank. If significant, it indicates a direct interference.
-
Calculate the percent recovery using the formula: % Recovery = (Mean concentration in test sample / Mean concentration in baseline sample) * 100
-
A recovery outside of an acceptable range (e.g., 90-110%) suggests interference.
-
Visualizations
Caption: Metabolic pathway of this compound carbonate.
Caption: Troubleshooting workflow for suspected assay interference.
References
Lodenafil Experimental Controls: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with best practices for utilizing Lodenafil in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Troubleshooting Guide
Question: My in vitro results with this compound are inconsistent. What are some common causes?
Answer: Inconsistent in vitro results with this compound can stem from several factors related to its preparation and handling, as well as the experimental setup.
-
Solubility and Stability: this compound is insoluble in water. For in vitro assays, it is typically dissolved in solvents like DMSO or ethanol.[1] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility and stability of the compound.[1] Ensure the final concentration of the solvent in your assay medium is low and consistent across all experimental and control groups to avoid solvent-induced artifacts.
-
Prodrug Nature: this compound carbonate is a prodrug that is metabolized in vivo to its active form, this compound.[2][3][4] In standard in vitro cell cultures, the metabolic conversion may not occur or may be significantly slower compared to in vivo conditions. For experiments targeting the active form, it is recommended to use this compound (Hydroxyhomosildenafil) directly.
-
Cell-Based Assay Considerations: When using cell-based assays, ensure that your cell line expresses PDE5. The absence or low expression of the target enzyme will lead to a lack of response. It is also important to consider the overall health and confluency of your cells, as these can impact experimental outcomes.
Question: I am observing a diminished response to this compound in my long-term animal studies. What could be the reason?
Answer: A diminished response to PDE5 inhibitors like this compound over time could be attributed to tachyphylaxis, a phenomenon of decreased responsiveness after repeated doses. While not definitively confirmed in all clinical settings, some studies have suggested a molecular basis for tachyphylaxis, where high concentrations of a PDE5 inhibitor might increase PDE5 expression in smooth muscle cells.
To investigate this in a research setting, consider the following:
-
Dose and Frequency: Evaluate if the dosing regimen (both concentration and frequency) could be contributing to the observed tolerance.
-
Washout Periods: Incorporate adequate washout periods between treatments to allow the system to return to baseline.
-
Control Groups: Include a control group that receives the vehicle for the same duration to differentiate between drug-induced effects and other experimental variables.
Question: My in vivo experiment with this compound did not produce the expected results. What are some potential reasons for this "non-response"?
Answer: Several factors can contribute to a lack of expected response in in vivo models, mirroring challenges seen in clinical settings.
-
Underlying Pathology: The animal model's underlying pathophysiology is critical. For instance, in models of erectile dysfunction, severe endothelial dysfunction or nerve damage may prevent a significant response to PDE5 inhibition.
-
Route of Administration and Pharmacokinetics: this compound carbonate is designed for oral administration and undergoes first-pass metabolism. The choice of administration route and vehicle can significantly impact bioavailability. For example, a high-fat meal can delay the absorption of some PDE5 inhibitors. Ensure the chosen route and formulation are appropriate for the animal model and experimental question.
-
Inadequate Stimulation: PDE5 inhibitors do not directly cause smooth muscle relaxation; they enhance the effects of nitric oxide (NO) released during stimulation. In experiments studying erectile function, for example, adequate sexual or electrical stimulation is necessary to observe the effects of the drug.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to the relaxation of smooth muscle and vasodilation in tissues where PDE5 is present, such as the corpus cavernosum. This compound carbonate is a prodrug that is converted in the body to its active form, this compound.
2. What are the appropriate vehicle controls for this compound in experiments?
For in vitro studies, the vehicle control should be the solvent used to dissolve this compound (e.g., DMSO or ethanol) at the same final concentration used in the experimental conditions. For in vivo oral administration studies, a proprietary vehicle consisting of benzyl alcohol, polysorbate 80, disodium EDTA, and hydroxyethylcellulose in water has been used. It is essential to use the same vehicle for the control group as for the this compound-treated group.
3. What are suitable positive and negative controls for a PDE5 inhibition assay?
-
Positive Control: A known PDE5 inhibitor, such as sildenafil, can be used as a positive control to confirm that the assay is capable of detecting PDE5 inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) serves as a negative control to establish the baseline PDE5 activity in the absence of an inhibitor. Additionally, using a compound with a similar structure but no inhibitory activity against PDE5 could serve as a more specific negative control.
4. How should I prepare and store this compound for my experiments?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year. As this compound is insoluble in water, stock solutions are typically prepared in DMSO (up to 100 mg/mL) or ethanol (up to 13 mg/mL).
5. Are there any known off-target effects of this compound to consider?
This compound is a selective PDE5 inhibitor. However, like other drugs in this class, there is a potential for cross-reactivity with other phosphodiesterase enzymes. For example, sildenafil has some affinity for PDE6, which is found in the retina and can lead to visual disturbances. While specific off-target effects for this compound are not as extensively documented in the provided search results, it is a good practice to consider potential interactions with other PDEs, especially when interpreting unexpected results.
Data Presentation
Table 1: In Vitro PDE5 Inhibition
| Compound | IC₅₀ (µM) | Source |
| This compound carbonate | 0.015 | |
| This compound | 0.022 | |
| Sildenafil | 0.026 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose)
| Parameter | Value (Mean ± SD) | Source |
| tmax (h) | 1.6 ± 0.4 | |
| t₁/₂ (h) | 3.3 ± 1.1 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Corpus Cavernosum Relaxation
This protocol is adapted from studies investigating the effects of PDE5 inhibitors on corpus cavernosum tissue.
1. Tissue Preparation:
- Obtain human or rabbit corpus cavernosum tissue.
- Place the tissue in chilled Krebs solution.
- Dissect the tunica albuginea and surrounding connective tissues to obtain cavernosal strips.
- Mount the strips under tension in organ chambers containing Krebs solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
- Allow the tissues to equilibrate for at least 60 minutes.
2. Experimental Procedure:
- Confirm tissue viability by inducing contraction with phenylephrine (e.g., 10 µM).
- Construct concentration-response curves for this compound (e.g., 0.001–100 µM) to assess its direct relaxant effect.
- To assess the potentiation of endogenous relaxation, pre-incubate the tissues with a fixed concentration of this compound or vehicle for 20 minutes.
- Pre-contract the tissues with phenylephrine.
- Generate concentration-response curves to a relaxing agent like acetylcholine (e.g., 0.01–100 µM) or apply electrical field stimulation (EFS) at various frequencies (e.g., 1–20 Hz).
3. Controls:
- Vehicle Control: Tissues incubated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
- Positive Control: A known PDE5 inhibitor like sildenafil can be run in parallel to compare potency.
Protocol 2: In Vivo Assessment of Antinociceptive Effects in a Rodent Model of Inflammatory Pain
This protocol is based on a study evaluating the analgesic effects of this compound carbonate.
1. Animal Model:
- Use male Swiss mice (25–30 g).
- Induce inflammatory pain by intraplantar injection of 20 µL of 1% carrageenan into the right hind paw.
2. Drug Administration:
- Administer this compound carbonate (e.g., 3, 10, or 30 µmol/kg) or vehicle orally by gavage.
3. Behavioral Testing:
- Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus before carrageenan injection.
- 2.5 hours after carrageenan injection, re-measure the thermal and mechanical thresholds.
- Administer this compound carbonate or vehicle.
- Measure paw withdrawal latency and threshold at multiple time points after treatment (e.g., 30, 60, 90, 120, and 150 minutes).
4. Controls:
- Vehicle Control: A group of animals receiving the oral administration vehicle.
- Positive Control: A group of animals receiving a known analgesic, such as acetylsalicylic acid (e.g., 1665 µmol/kg), administered by the same route.
- Sham Control: A group of animals that undergo the same handling and procedures but do not receive the carrageenan injection.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vitro experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I clinical trial of this compound carbonate, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Lodenafil Technical Support Center: Addressing and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lodenafil in experimental settings, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is administered as a prodrug, this compound Carbonate, which is converted in the body to its active form, this compound.[1][3][4] The primary mechanism involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.
Q2: What are the known off-target effects of this compound and other PDE5 inhibitors?
The off-target effects of PDE5 inhibitors are primarily due to their cross-reactivity with other phosphodiesterase isoforms present in various tissues. Common off-target effects include:
-
Visual Disturbances: Inhibition of PDE6, found in retinal photoreceptors, can lead to transient and mild visual symptoms such as blurred vision, a blue tinge to vision (cyanopsia), and increased light sensitivity. Avanafil, a newer generation PDE5 inhibitor, shows higher selectivity for PDE5 versus PDE6 (120-fold) compared to sildenafil (16-fold) and vardenafil (21-fold), which may translate to a lower incidence of visual side effects.
-
Cardiovascular Effects: Inhibition of PDE1, present in the brain, myocardium, and vascular smooth muscle, can cause vasodilation and tachycardia. This compound has been shown to have no clinically relevant effects on blood pressure or heart rate in healthy volunteers, though a statistically significant decrease in blood pressure was observed four hours after intake with alcohol.
-
Musculoskeletal Effects: Inhibition of PDE11, found in skeletal muscle, has been associated with myalgia and back pain, particularly with tadalafil which has lower selectivity for PDE5 over PDE11. Avanafil demonstrates high selectivity against PDE11.
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging off-target molecules.
-
Employ Structurally Distinct Inhibitors: Use other PDE5 inhibitors with different chemical scaffolds (e.g., sildenafil, vardenafil, tadalafil, avanafil) to confirm that the observed phenotype is due to PDE5 inhibition and not a shared off-target effect.
-
Genetic Validation: Utilize techniques like siRNA or CRISPR/Cas9 to knockdown or knockout PDE5 to verify that the observed effects of this compound are indeed mediated by its intended target.
-
Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with a well-characterized, structurally unrelated PDE5 inhibitor.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed
Q: I am observing a phenotype in my cell-based assay that is not consistent with PDE5 inhibition. Could this be an off-target effect?
A: It is possible. Here is a workflow to investigate this:
Caption: Troubleshooting workflow for an unexpected phenotype.
Issue 2: Inconsistent IC50 Values
Q: My in vitro PDE5 inhibition assays with this compound are yielding inconsistent IC50 values. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Reagent Quality: Ensure the purity and stability of this compound, ATP, and the cGMP substrate.
-
Enzyme Activity: The specific activity of the recombinant PDE5 enzyme can vary between batches. Always qualify a new batch of enzyme.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition (especially DMSO concentration) should be tightly controlled.
-
Compound Solubility: this compound may precipitate at higher concentrations in aqueous buffers. Visually inspect for precipitation and consider using a solubility-enhancing agent if necessary.
Quantitative Data
Table 1: Potency of this compound and Comparators against cGMP Hydrolysis in Human Platelets
| Compound | IC50 (µM) |
| This compound Carbonate | 0.015 |
| This compound | 0.022 |
| Sildenafil | 0.026 |
Data from Toque et al., 2008
Table 2: Comparative Selectivity of PDE5 Inhibitors (IC50 in nM)
| PDE Isoform | This compound | Sildenafil | Vardenafil | Tadalafil | Avanafil |
| PDE5 | 22 * | 1.6 - 8.5 | 0.084 - 0.7 | 1.8 - 4.0 | 5.2 |
| PDE1 | Data not available | 375 - 1000 | 180 | >10,000 | >10,000 |
| PDE2 | Data not available | >10,000 | >1000 | >10,000 | >10,000 |
| PDE3 | Data not available | >10,000 | >1000 | >10,000 | >10,000 |
| PDE4 | Data not available | >10,000 | >1000 | >10,000 | >10,000 |
| PDE6 | Data not available | 16 - 53.3 | 11 | 550 | 121 |
| PDE11 | Data not available | ~1000 | ~9300 | 25 - 40 | >19,000 |
*Note: this compound IC50 is from human platelet extracts, while comparator data is from various sources using isolated enzymes. Direct comparison should be made with caution. Data for comparators is compiled from multiple sources.
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is for determining the IC50 of this compound against PDE5.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I clinical trial of this compound carbonate, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Lodenafil experimental outcomes
Welcome to the technical support center for Lodenafil, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes with this compound and its prodrug, this compound Carbonate.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Carbonate?
A1: this compound Carbonate is a prodrug of this compound.[1] It is a dimer that, after administration, is metabolized into two molecules of this compound, the active phosphodiesterase 5 (PDE5) inhibitor.[2][3] This formulation is designed to have a higher oral bioavailability compared to the parent drug.[2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis that breaks down cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow, causing an erection. By inhibiting PDE5, this compound prevents the degradation of cGMP, thus enhancing and prolonging the erectile response.
Q3: What are the recommended solvents and storage conditions for this compound and this compound Carbonate?
A3:
-
This compound: Soluble in DMSO (up to 100 mg/mL) and ethanol (up to 13 mg/mL), but insoluble in water. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advised to use fresh DMSO as moisture absorption can reduce solubility.
-
This compound Carbonate: Stock solutions are typically prepared in DMSO and stored at -20°C. For experimental use, further dilutions can be made in deionized water immediately before the experiment.
Q4: Is this compound Carbonate stable in plasma?
A4: The stability of this compound Carbonate varies between species. It is relatively stable in human and dog plasma, with only a small proportion metabolizing to this compound. However, it is completely metabolized into this compound in rat plasma. This is a critical factor to consider when designing and interpreting pharmacokinetic and in vivo studies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
In Vitro Experimentation
Issue 1: High variability in my PDE5 inhibition assay results.
-
Question: I am seeing inconsistent IC50 values for this compound in my PDE5 inhibition assay. What could be the cause?
-
Answer: Variability in PDE5 inhibition assays can arise from several factors. Consider the following:
-
Enzyme Source and Purity: The source (e.g., human platelets, recombinant protein) and purity of the PDE5 enzyme can significantly impact activity and inhibitor binding. Ensure you are using a consistent and well-characterized enzyme preparation.
-
Substrate Concentration: The concentration of cGMP used in the assay will affect the apparent IC50 value of the inhibitor. Ensure the cGMP concentration is kept consistent across all experiments and is appropriate for the enzyme kinetics.
-
Assay Buffer and Conditions: pH, ionic strength, and the presence of co-factors (e.g., Mg2+) in the reaction buffer can influence enzyme activity. Maintain consistent buffer composition and reaction conditions (temperature, incubation time).
-
Compound Handling: As this compound is insoluble in water, ensure it is fully dissolved in DMSO before diluting into the aqueous assay buffer. Incomplete solubilization will lead to inaccurate concentrations. Moisture-absorbing DMSO can also be a source of variability.
-
Issue 2: this compound Carbonate shows lower than expected potency in my cell-based or isolated tissue assays.
-
Question: I am using this compound Carbonate in an in vitro experiment (e.g., corpus cavernosum relaxation) and the potency is lower than published values for this compound. Why is this?
-
Answer: this compound Carbonate is a prodrug and requires metabolic conversion to the active this compound. In many in vitro systems, such as isolated organ baths or cell cultures, the necessary metabolic enzymes may be absent or present at very low levels. Therefore, you are likely measuring the activity of the prodrug itself, which is less potent than the active metabolite. For in vitro experiments, it is generally recommended to use the active form, this compound.
In Vivo Experimentation
Issue 3: Inconsistent erectile response in my animal model of erectile dysfunction.
-
Question: I am administering this compound Carbonate to rats and observing high variability in the erectile response as measured by intracavernosal pressure (ICP). What are potential sources of this variability?
-
Answer: In vivo models of erectile dysfunction can be influenced by several factors:
-
Animal Strain and Age: Different rat strains can exhibit variations in their cardiovascular and metabolic systems, which can affect drug response. Age is also a critical factor, as older animals may have underlying vascular or neurological deficits.
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters and autonomic nervous system activity, both of which are crucial for erectile function.
-
Surgical Technique: In models involving cavernous nerve stimulation, the precision of the surgical procedure, including nerve isolation and electrode placement, is critical for obtaining consistent responses.
-
Drug Formulation and Administration: Ensure the this compound Carbonate is formulated in a vehicle that allows for consistent absorption. For oral administration, factors such as food intake can affect bioavailability.
-
Metabolic Differences: As noted, this compound Carbonate is extensively metabolized in rats. Individual differences in metabolic rate could contribute to variability in the levels of the active this compound.
-
Issue 4: Pharmacokinetic data for this compound is highly variable between individual animals.
-
Question: I am performing pharmacokinetic studies of this compound Carbonate in an animal model and see large inter-individual differences in plasma concentrations of this compound. What could be the reason?
-
Answer: Pharmacokinetic variability is common in animal studies and can be attributed to:
-
Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes (e.g., cytochrome P450s) can lead to significant differences in drug metabolism and clearance between individual animals.
-
Physiological State: Factors such as stress, diet, and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
First-Pass Metabolism: this compound Carbonate undergoes significant first-pass metabolism. Small variations in hepatic blood flow or enzyme activity can lead to large differences in the amount of active drug reaching systemic circulation.
-
Species-Specific Metabolism: As highlighted, there are significant species differences in the metabolism of this compound Carbonate. Extrapolating pharmacokinetic data from one species to another should be done with caution.
-
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
DMSO
-
96-well microplate
-
Detection reagent (e.g., based on malachite green for phosphate detection)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the IC50 curve.
-
Assay Plate Preparation: Add a small volume of the diluted this compound solutions to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Enzyme Addition: Dilute the PDE5 enzyme in assay buffer to the desired concentration and add it to the wells containing this compound and the vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add cGMP (diluted in assay buffer) to all wells to initiate the enzymatic reaction. The final concentration of cGMP should be below its Km for the enzyme.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This is often a colorimetric assay that measures the amount of phosphate produced from the hydrolysis of cGMP to GMP.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol provides a general overview of the procedure. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male rats (e.g., Sprague-Dawley, 250-300g)
-
This compound Carbonate
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pressure transducer and data acquisition system
-
Bipolar platinum electrode
-
Stimulator
-
Heparinized saline
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a surgical plane of anesthesia is maintained throughout the experiment.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the pelvic ganglion and cavernous nerve.
-
Isolate the cavernous nerve for electrical stimulation.
-
Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.
-
Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).
-
-
Drug Administration: Administer this compound Carbonate or vehicle by oral gavage at the desired dose and time point before nerve stimulation.
-
Nerve Stimulation:
-
Place the bipolar electrode on the cavernous nerve.
-
Apply electrical stimulation with optimized parameters (e.g., frequency, voltage, pulse width) for a set duration (e.g., 60 seconds).
-
-
Data Acquisition: Record ICP and MAP continuously throughout the experiment.
-
Data Analysis:
-
Calculate the change in ICP (ΔICP) from baseline during nerve stimulation.
-
Calculate the ratio of ΔICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the erectile response in the this compound Carbonate-treated group to the vehicle control group.
-
Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits PDE5, preventing cGMP breakdown and promoting erection.
Diagram 2: Troubleshooting Workflow for In Vitro Variability
Caption: A logical workflow to troubleshoot sources of variability in in vitro assays.
Table 1: Summary of this compound and this compound Carbonate Properties
| Property | This compound | This compound Carbonate | Reference(s) |
| Type | Active PDE5 Inhibitor | Prodrug of this compound | |
| Solubility | Soluble in DMSO, ethanol; Insoluble in water | - | |
| Mechanism | Inhibits PDE5, preventing cGMP degradation | Metabolized to this compound | |
| Plasma Stability | - | Stable in human/dog plasma; Metabolized in rat plasma | |
| Primary Use | In vitro assays | In vivo studies |
This technical support center provides a starting point for troubleshooting variability in your this compound experiments. For further assistance, please consult the referenced literature.
References
Lodenafil stability testing under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of Lodenafil under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stability testing based on ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, stability studies for this compound should include long-term, intermediate, and accelerated storage conditions to assess its shelf life under various climatic zones.[1][2] The standard conditions are summarized in the table below.
| Study Type | Storage Condition | Minimum Duration | Climatic Zones |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | I and II |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | III and IV | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | - |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | - |
Q2: What is a stability-indicating method and why is it crucial for this compound analysis?
A2: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or formulation excipients.[3][4] It is crucial because it ensures that the measured decrease in this compound concentration is due to genuine degradation and not analytical error, providing a true reflection of the drug's stability.
Q3: What are the known degradation pathways for this compound?
A3: The primary documented degradation pathway for this compound Carbonate is photodegradation. Exposure to light can lead to the formation of specific degradation products.[5] One study identified two major photodegradation products:
-
DP-1: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonic acid
-
DP-2: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl) benzenesulfinic acid
Forced degradation studies under hydrolytic (acidic, basic), oxidative, and thermal conditions are necessary to identify other potential degradation pathways. While specific data for this compound is limited in public literature, such studies are a standard requirement to ensure the stability-indicating nature of the analytical methods used.
Q4: How does this compound function, and how can this be visualized?
A4: this compound is a potent phosphodiesterase type 5 (PDE5) inhibitor. In the presence of sexual stimulation, nitric oxide (NO) is released, which activates soluble guanylate cyclase (sGC). sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), the key molecule that causes smooth muscle relaxation and increased blood flow, leading to an erection. PDE5 is the enzyme that breaks down cGMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, thus prolonging its effect and supporting erectile function.
Experimental Protocols & Data
Protocol: Stability-Indicating HPLC Method
This protocol is adapted from a validated method for the quantitative determination of this compound Carbonate in tablets.
Objective: To quantify the concentration of this compound Carbonate and monitor the formation of degradation products over time.
Materials & Instrumentation:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
Synergi Fusion C18 column (250 mm x 4.6 mm, 4 µm particle size) or equivalent
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial)
-
Purified water
-
This compound Carbonate reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Methanol : 0.1% Acetic Acid (pH 4.0) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Run Time | Sufficient to allow elution of all degradation products |
Procedure:
-
Mobile Phase Preparation: Prepare 0.1% acetic acid by diluting 1 mL of glacial acetic acid in 1000 mL of purified water. Adjust pH to 4.0 if necessary. Mix with methanol in a 65:35 (Methanol:Acid) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound Carbonate reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution to create a calibration curve (e.g., 10-80 µg/mL).
-
Sample Preparation: Place this compound samples (drug substance or product) in stability chambers under the desired conditions. At each time point, withdraw a sample and dissolve/dilute it with the mobile phase to a concentration within the calibration curve range. Filter the final solution through a 0.45 µm filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the prepared samples from the stability study.
-
Data Processing: Identify and integrate the peak corresponding to this compound. Calculate the concentration based on the calibration curve. Monitor for any new peaks, which indicate degradation products.
Forced Degradation Experimental Workflow
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
References
- 1. Physiology of Penile Erection and Pathophysiology of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation kinetics of this compound carbonate, structure elucidation of two major degradation products using UPLC-MS/MS and in vitro cytotoxicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Mode of action [ch.ic.ac.uk]
- 4. scielo.br [scielo.br]
- 5. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lodenafil and Sildenafil: A Comparative Analysis of In Vitro Potency Against PDE5
This guide provides an objective, data-driven comparison of the in vitro potency of two prominent phosphodiesterase type 5 (PDE5) inhibitors: lodenafil and sildenafil. Designed for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical processes to facilitate a comprehensive understanding of their comparative efficacy at a molecular level.
Mechanism of Action: The NO/cGMP Signaling Pathway
Both this compound and sildenafil exert their pharmacological effects by targeting PDE5, an enzyme crucial in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Under physiological conditions, such as sexual stimulation, nitric oxide is released from nerve endings and endothelial cells.[3] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4]
The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), leading to a cascade of events that results in the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. By competitively inhibiting PDE5, this compound and sildenafil prevent the degradation of cGMP, thereby enhancing and prolonging the NO-mediated smooth muscle relaxation.
In Vitro Potency: A Quantitative Comparison
The primary metric for comparing the in vitro potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target enzyme's activity. The data below, compiled from studies on human-derived enzymes, compares the PDE5 inhibitory activity of this compound, its prodrug this compound carbonate, and sildenafil.
| Compound | IC50 (nM) | Enzyme Source | Reference |
| This compound Carbonate | 15 | Human Platelets | |
| This compound | 22 | Human Platelets | |
| Sildenafil | 26 | Human Platelets | |
| Sildenafil | 3.5 | Human Corpus Cavernosum | |
| Sildenafil | 6.6 | Human Platelets |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay type.
Based on a key comparative study using crude PDE extracts from human platelets, this compound carbonate (IC50 = 15 nM) and its active metabolite this compound (IC50 = 22 nM) demonstrated slightly greater potency in inhibiting cGMP hydrolysis than sildenafil (IC50 = 26 nM). It is important to note that this compound carbonate is a prodrug that is metabolized into this compound, the active moiety. Other studies have reported lower IC50 values for sildenafil, highlighting its potent inhibitory activity.
Experimental Protocols: PDE5 Inhibition Assay
The determination of IC50 values for PDE5 inhibitors is typically performed using in vitro enzyme assays. A common high-throughput method is the Fluorescence Polarization (FP) assay.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP analog. When the PDE5 enzyme is active, it hydrolyzes the labeled cGMP to labeled GMP. A specific binding agent in the assay mix has a high affinity for the GMP product. The binding of the small GMP product to the larger binding agent results in a high fluorescence polarization signal. In the presence of an inhibitor like this compound or sildenafil, PDE5 activity is reduced, less GMP is produced, and the polarization signal remains low.
Detailed Methodology (Fluorescence Polarization Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound, sildenafil) in 100% DMSO.
-
Create a series of dilutions of the test compounds and a positive control inhibitor in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).
-
Prepare solutions of recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate, and a GMP-specific binding agent in the assay buffer.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the diluted test compounds or controls into the wells of a microplate (typically a 384-well plate).
-
Add the PDE5 enzyme solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution (e.g., 10 µL) to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for substrate hydrolysis.
-
-
Signal Detection:
-
Terminate the reaction and initiate detection by adding the binding agent (e.g., 10 µL) to each well.
-
Allow the plate to incubate for an additional period (e.g., 30 minutes) at room temperature to ensure binding equilibrium is reached.
-
Measure the fluorescence polarization in each well using a microplate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited (0% inhibition) and fully inhibited (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound.
-
Conclusion
In vitro studies indicate that this compound and its prodrug, this compound carbonate, are highly potent inhibitors of the PDE5 enzyme. Direct comparative assays using human platelet extracts suggest their potency is comparable to, and potentially slightly greater than, that of sildenafil. However, it is crucial for researchers to consider that absolute IC50 values are highly dependent on the specific experimental conditions. The provided methodologies offer a standardized framework for conducting such comparative assessments in a laboratory setting. This guide underscores the similar high-potency molecular mechanism through which both compounds modulate the cGMP pathway.
References
A Comparative Pharmacokinetic Analysis of Lodenafil and Tadalafil
A deep dive into the pharmacokinetic profiles of two prominent phosphodiesterase type 5 inhibitors, Lodenafil and Tadalafil, reveals distinct characteristics that influence their clinical application. This comprehensive guide presents a comparative analysis of their pharmacokinetic parameters, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, administered as the prodrug this compound carbonate, and tadalafil are both potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, these drugs enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow to the penis, thus facilitating an erection. While their primary mechanism of action is the same, their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion, exhibit notable differences.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the active metabolite of this compound carbonate (this compound) and tadalafil in healthy male subjects.
| Pharmacokinetic Parameter | This compound (from this compound Carbonate) | Tadalafil |
| Maximum Plasma Concentration (Cmax) | 157 ng/mL (after 160 mg oral dose)[1] | 378 µg/L (after 20 mg oral dose)[2] |
| Time to Maximum Plasma Concentration (Tmax) | 1.2 - 1.6 hours[1][2] | 2.0 hours (median)[3] |
| Area Under the Curve (AUC) | 530 ng·h/mL (after 160 mg oral dose) | Data available, but varies with dose |
| Elimination Half-Life (t½) | 2.4 - 3.3 hours | 17.5 hours |
| Apparent Oral Clearance (CL/F) | Data not available in humans | 2.5 L/hr |
| Apparent Volume of Distribution (Vd/F) | Data not available in humans | 63 L |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous experimental protocols. A general outline of the methodologies used in these studies is provided below.
This compound Pharmacokinetic Study Protocol
A Phase I, open-label, dose-escalation clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound carbonate in healthy male volunteers.
-
Study Design: Ascending single oral doses of this compound carbonate (ranging from 1 mg to 100 mg) were administered to a cohort of 33 healthy male subjects. A washout period of at least one week was observed between each dose escalation.
-
Sample Collection: Blood samples were collected at numerous time points pre-dose and up to 24 hours post-dosing. Specific collection times included: pre-dose, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24 hours.
-
Analytical Method: Plasma concentrations of this compound carbonate and its active metabolite, this compound, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Tadalafil Pharmacokinetic Study Protocol
The pharmacokinetic profile of tadalafil has been characterized in numerous clinical pharmacology studies. A representative study design is a randomized, single-dose, crossover study.
-
Study Design: Healthy male subjects were administered a single oral dose of tadalafil (e.g., 20 mg). The study often includes different treatment arms, such as administration with or without food, to assess potential food effects.
-
Sample Collection: Blood samples were typically collected at pre-dose and at various time points up to 72 hours post-dose to adequately characterize the absorption, distribution, and elimination phases.
-
Analytical Method: Plasma concentrations of tadalafil were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. This method offers high sensitivity and selectivity for the determination of tadalafil in biological matrices. The sample preparation often involves a simple protein precipitation step.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the common signaling pathway for PDE5 inhibitors and a typical experimental workflow for a pharmacokinetic study.
References
- 1. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I clinical trial of this compound carbonate, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gilbertodenucci.com [gilbertodenucci.com]
Lodenafil's Erectogenic Profile: A Comparative Guide for Researchers
An in-depth analysis of preclinical data on Lodenafil, a phosphodiesterase type 5 inhibitor, reveals its potential as a potent agent for erectile dysfunction. This guide provides a comparative overview of its erectogenic effects in animal models, juxtaposed with the established benchmark, sildenafil. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development in this therapeutic area.
This compound carbonate, a prodrug, is rapidly converted to its active metabolite, this compound, after administration. Preclinical evaluations have focused on its ability to induce relaxation of the corpus cavernosum, a key physiological event in penile erection, and its in vivo efficacy in animal models. This guide synthesizes the available data to offer a clear comparison with other phosphodiesterase type 5 (PDE5) inhibitors.
Mechanism of Action: The PDE5 Signaling Pathway
Phosphodiesterase type 5 inhibitors, including this compound, exert their pro-erectile effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the penis, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. This second messenger, cGMP, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection. PDE5 is the primary enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby amplifying and prolonging the pro-erectile signal.
Comparative Efficacy in Animal Models
While direct in vivo comparative studies measuring intracavernosal pressure (ICP) for this compound against other PDE5 inhibitors are not extensively available in the public domain, in vitro studies provide valuable insights into its relative potency.
In Vitro Relaxation of Corpus Cavernosum
Studies on isolated rabbit and human corpus cavernosum strips provide a basis for comparing the relaxant effects of this compound and sildenafil. These experiments typically involve pre-contracting the tissue with phenylephrine and then measuring the relaxation induced by cumulative doses of the PDE5 inhibitors.
| Compound | Animal Model | Potency (pEC50) |
| This compound | Rabbit | 6.4 ± 0.1 |
| Sildenafil | Rabbit | 6.5 ± 0.1 |
| This compound | Human | 5.8 ± 0.2 |
| Sildenafil | Human | 6.1 ± 0.1 |
Data summarized from in vitro studies on corpus cavernosum relaxation. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
These results suggest that this compound and sildenafil have comparable potency in inducing relaxation of rabbit corpus cavernosum in vitro.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized methodologies for key preclinical assessments of erectogenic drugs.
Organ Bath Studies for Corpus Cavernosum Relaxation
This in vitro technique assesses the direct relaxant effect of a compound on penile erectile tissue.
Protocol:
-
Tissue Preparation: Male rabbits or human corpus cavernosum tissue are used. The corpus cavernosum is carefully dissected and cut into strips (e.g., 2 x 2 x 8 mm).
-
Experimental Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2. The strips are connected to isometric force transducers.
-
Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
Pre-contraction: The corpus cavernosum strips are pre-contracted with a standard contracting agent, typically phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the PDE5 inhibitor (e.g., this compound, sildenafil) are added to the organ bath.
-
Data Recording and Analysis: The relaxation of the tissue is recorded as a percentage of the pre-contraction. Dose-response curves are constructed, and the pEC50 values are calculated to determine the potency of the compounds.
In Vivo Measurement of Intracavernosal Pressure (ICP)
This is the gold-standard in vivo assay for quantifying the erectogenic response in animal models such as rats, rabbits, or dogs.
Protocol:
-
Animal Preparation: The animal (e.g., rat, rabbit) is anesthetized. The carotid artery is cannulated for continuous monitoring of the mean arterial pressure (MAP). The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure ICP.
-
Nerve Stimulation: The cavernous nerve is isolated and stimulated electrically to induce a reproducible erectile response.
-
Drug Administration: The test compound (e.g., this compound carbonate) or vehicle is administered, typically intravenously or orally.
-
Data Acquisition: ICP and MAP are recorded continuously before, during, and after cavernous nerve stimulation, both before and after drug administration.
-
Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which normalizes the erectile response to the systemic blood pressure. The duration of the erectile response is also a key parameter.
Conclusion and Future Directions
The available preclinical data, primarily from in vitro studies, indicates that this compound is a potent PDE5 inhibitor with a comparable efficacy to sildenafil in inducing the relaxation of corpus cavernosum tissue. However, to establish a comprehensive and definitive comparative profile, further in vivo studies are warranted. Specifically, head-to-head comparative studies in standardized animal models of erectile dysfunction, measuring intracavernosal pressure, are necessary to fully elucidate the erectogenic potential of this compound relative to other commercially available PDE5 inhibitors. Such studies will be instrumental in guiding the clinical development and positioning of this compound in the therapeutic landscape for erectile dysfunction.
A Preclinical Head-to-Head: Lodenafil and Vardenafil in Erectile Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors for erectile dysfunction, lodenafil and vardenafil represent two distinct therapeutic options. While both ultimately target the same enzymatic pathway to facilitate erection, their preclinical profiles exhibit nuances in potency and efficacy. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data, to inform further research and development.
At a Glance: Key Preclinical Efficacy Data
A summary of the key quantitative data from preclinical studies is presented below, offering a direct comparison of the in vitro and in vivo efficacy of this compound and vardenafil.
| Parameter | This compound | Vardenafil | Source |
| In Vitro Potency | |||
| PDE5 Inhibition (IC50) | ~22 nM (as this compound) | 0.1-0.7 nM | [1][2] |
| PDE5 Inhibition (IC50) | 15 nM (as this compound carbonate) | - | [1] |
| In Vivo Efficacy (Rabbit Model) | |||
| Corpus Cavernosum Relaxation | Concentration-dependent relaxation (0.001-100 µM) | - | [3] |
| Potentiation of Neurogenic Relaxation | Markedly potentiated relaxations evoked by acetylcholine or electrical field stimulation | - | [3] |
| Facilitation of Pelvic Nerve-Stimulated Erection | Not explicitly quantified | Threshold intravenous dose of 3 µg/kg | |
| Effect on Intracavernosal Pressure (ICP) | Not explicitly quantified | Dose-dependent increase in ICP to systemic arterial pressure (SAP) ratio | |
| Oral Efficacy | - | Dose-dependent erection with 1 to 30 mg/kg |
Mechanism of Action: A Shared Pathway
Both this compound and vardenafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5). Their mechanism of action hinges on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, a fundamental process in penile erection.
Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium concentrations. This cascade culminates in the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and penile erection.
PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum, thereby terminating the erection. By inhibiting PDE5, both this compound and vardenafil prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response. This compound is administered as a prodrug, this compound carbonate, which is converted in the body to its active form, this compound.
Signaling pathway of PDE5 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and vardenafil.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the PDE5 enzyme.
Methodology:
-
Enzyme Source: Purified recombinant human PDE5 is used.
-
Substrate: Tritiated cGMP ([³H]cGMP) serves as the substrate.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and other necessary co-factors.
-
Procedure: a. The test compounds (this compound or vardenafil) are serially diluted to a range of concentrations. b. The compounds are pre-incubated with the PDE5 enzyme for a specified period (e.g., 15-30 minutes) at 37°C. c. The enzymatic reaction is initiated by the addition of [³H]cGMP. d. The reaction is allowed to proceed for a defined time and then terminated, often by the addition of a stop solution or by boiling. e. The product of the reaction, [³H]5'-GMP, is separated from the unreacted [³H]cGMP using techniques such as anion-exchange chromatography or scintillation proximity assay. f. The amount of [³H]5'-GMP produced is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Measurement of Intracavernosal Pressure (ICP) in Rabbits
Objective: To assess the pro-erectile efficacy of the compounds in a live animal model.
Methodology:
-
Animal Model: Anesthetized male New Zealand White rabbits are commonly used.
-
Surgical Preparation: a. The animal is anesthetized, and systemic arterial pressure (SAP) is monitored via a catheter inserted into a carotid or femoral artery. b. The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP. c. The pelvic nerve is identified and isolated for electrical stimulation.
-
Experimental Procedure: a. A baseline ICP is recorded. b. The pelvic nerve is stimulated with a specific frequency and voltage to induce a submaximal erection. c. The test compound (this compound or vardenafil) is administered intravenously or orally. d. Pelvic nerve stimulation is repeated at various time points after drug administration. e. ICP and SAP are continuously recorded.
-
Data Analysis: The primary endpoint is the change in the ratio of maximal ICP to mean arterial pressure (MAP) (ICP/MAP) following drug administration and nerve stimulation. This ratio provides a normalized measure of erectile response.
Comparative experimental workflow.
Discussion of Preclinical Findings
Based on the available preclinical data, vardenafil exhibits a significantly lower IC50 for PDE5 inhibition compared to this compound, suggesting higher in vitro potency. This translates to a lower threshold dose required to facilitate erections in in vivo rabbit models.
For this compound, while a direct IC50 for the active metabolite is not as consistently reported, studies on its prodrug, this compound carbonate, and comparisons to sildenafil suggest it is a potent PDE5 inhibitor. The in vitro studies on corpus cavernosum strips confirm its efficacy in promoting smooth muscle relaxation, a key step in the erectile process. However, a lack of publicly available, detailed in vivo studies quantifying its effect on intracavernosal pressure with specific doses makes a direct comparison of in vivo potency with vardenafil challenging.
It is important to note that while in vitro potency is a valuable indicator, it does not always directly correlate with in vivo efficacy due to pharmacokinetic and pharmacodynamic factors. The data for vardenafil is more comprehensively documented in preclinical models of erectile function, particularly concerning its effects on intracavernosal pressure. Further preclinical studies on this compound, especially those employing similar in vivo models and endpoints as those used for vardenafil, would be beneficial for a more definitive comparative assessment.
References
- 1. Antinociceptive Effect of this compound Carbonate in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lodenafil's Interaction with Phosphodiesterase Isozymes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Lodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs primarily used in the management of erectile dysfunction. Its therapeutic efficacy is rooted in the selective inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, promoting smooth muscle relaxation and vasodilation in the corpus cavernosum. However, the clinical utility and side-effect profile of a PDE inhibitor are significantly influenced by its cross-reactivity with other phosphodiesterase (PDE) isozymes. This guide provides a comparative analysis of this compound's interaction with various PDE isozymes, supported by available experimental data and methodologies.
Comparative Selectivity Profile
The inhibitory potency of this compound against PDE5 has been quantified, with its active form demonstrating an IC50 value of 0.022 µM.[1] Its prodrug, this compound carbonate, exhibits even greater potency with an IC50 of 0.015 µM for PDE5.[1] This positions this compound's potency as comparable to that of sildenafil, which has a reported IC50 for PDE5 of 0.026 µM.[1]
While comprehensive data on this compound's cross-reactivity against a full panel of PDE isozymes is not extensively available in the public domain, a comparison with other well-characterized PDE5 inhibitors highlights the importance of a favorable selectivity profile. Non-selective inhibition of other PDE isozymes can lead to various side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[2][3]
The following table summarizes the available inhibitory data for this compound and provides a comparative view with other common PDE5 inhibitors, Sildenafil and Vardenafil, for which more extensive cross-reactivity data is available.
| Isozyme | This compound IC50 (nM) | This compound Carbonate IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) |
| PDE1 | Data not available | Data not available | 280 | 180 |
| PDE2 | Data not available | Data not available | >10,000 | >1,000 |
| PDE3 | Data not available | Data not available | >10,000 | >1,000 |
| PDE4 | Data not available | Data not available | >10,000 | >1,000 |
| PDE5 | 22 | 15 | 6.6 | 0.7 |
| PDE6 | Data not available | Data not available | 30 | 11 |
| PDE11 | Data not available | Data not available | 3,500 | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower value indicates greater potency. Data for Sildenafil and Vardenafil are provided for comparative purposes. The selectivity of an inhibitor is often expressed as the ratio of IC50 values for different isozymes (e.g., IC50 for PDE6 / IC50 for PDE5).
Signaling Pathway of PDE5 Inhibition
The therapeutic effect of this compound is mediated through the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately decrease intracellular calcium concentrations and cause smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection. PDE5 specifically hydrolyzes cGMP, thus terminating the signaling cascade. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its vasodilatory effects.
References
A Comparative Guide to Preclinical Findings on Lodenafil
This guide provides a comprehensive overview of published preclinical data on Lodenafil, a phosphodiesterase type 5 (PDE5) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in replicating or building upon existing findings related to this compound for the treatment of erectile dysfunction (ED). The guide objectively compares this compound's performance with alternatives where data is available and presents detailed experimental methodologies.
Mechanism of Action
This compound Carbonate is a dimer prodrug that, after oral administration, is converted into its active metabolites, including this compound.[1][2] this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3][4] The mechanism for treating erectile dysfunction involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5] During sexual stimulation, NO is released from nitrergic nerves and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylyl cyclase (sGC), which increases the synthesis of cGMP. The accumulation of cGMP leads to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. The PDE5 enzyme is responsible for the degradation of cGMP, which terminates the erection. By inhibiting PDE5, this compound prevents cGMP breakdown, thus enhancing and prolonging the pro-erectile signal.
Comparative Efficacy Data
Preclinical studies have evaluated this compound Carbonate's efficacy in vitro using isolated corpus cavernosum tissue from both rabbits and humans, often comparing it to Sildenafil.
Table 1: In Vitro Relaxation of Pre-contracted Corpus Cavernosum
| Compound | Animal Model | Potency (pEC₅₀) | Efficacy (Max Relaxation %) | Citation |
|---|---|---|---|---|
| This compound Carbonate | Rabbit | 6.4 ± 0.1 | 95 ± 5 | |
| Human | 6.0 ± 0.1 | 100 ± 6 | ||
| This compound | Rabbit | 6.4 ± 0.1 | 98 ± 2 | |
| Human | 6.5 ± 0.1 | 100 ± 4 | ||
| Sildenafil | Rabbit | 6.3 ± 0.1 | 96 ± 4 | |
| Human | 6.7 ± 0.1 | 98 ± 2 |
Data are presented as mean ± SEM. pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect.
Table 2: Potentiation of Acetylcholine-Induced Relaxation
| Compound | Animal Model | Fold-Shift in Acetylcholine Potency | Citation |
|---|---|---|---|
| This compound Carbonate | Rabbit | ~4-fold | |
| Human | ~12-fold | ||
| This compound | Rabbit | ~4-fold | |
| Human | ~26-fold | ||
| Sildenafil | Rabbit | ~3.5-fold | |
| Human | ~33-fold |
Fold-shift indicates how many times more potent acetylcholine becomes in the presence of the PDE5 inhibitor.
In studies using human platelet extracts, this compound Carbonate was found to be approximately twofold more potent in inhibiting cGMP hydrolysis than Sildenafil.
Pharmacokinetic Profile
Pharmacokinetic studies in animal models are crucial for determining a drug's absorption, distribution, metabolism, and excretion. After oral or intravenous administration of this compound Carbonate to beagles, only its metabolites, this compound and northis compound, were detected in plasma, confirming its role as a prodrug.
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Administration | Dose | t½ (half-life) | Vd (Volume of Distribution) | Bioavailability | Citation |
|---|---|---|---|---|---|---|
| Rat | IV | 1 mg/kg | Short | 2.73 L/kg | - | |
| Rat | Oral | 10 mg/kg | Short | - | Decreased due to hepatic metabolism | |
| Beagle | IV / Oral | N/A | N/A | N/A | N/A |
N/A: Specific quantitative data not available in the cited abstract.
Experimental Protocols
Replicating preclinical findings requires detailed methodologies. Below are protocols derived from published studies on this compound.
Objective: To assess the direct relaxant effect of this compound Carbonate and its comparators on penile erectile tissue and their ability to potentiate endothelium-dependent relaxation.
Materials:
-
Specimens of human or rabbit corpus cavernosum.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, glucose 11.7).
-
Phenylephrine (for pre-contraction).
-
Acetylcholine (for inducing endothelium-dependent relaxation).
-
This compound Carbonate, this compound, Sildenafil.
-
Organ bath system with isometric force transducers.
Methodology:
-
Prepare strips of corpus cavernosum (approx. 10x3x3 mm) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow tissues to equilibrate for 60-90 minutes under a resting tension of ~5-10 mN.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10 µM).
-
Once the contraction is stable, construct cumulative concentration-response curves for this compound Carbonate, this compound, or Sildenafil (e.g., 0.001–100 µM). Record the relaxation as a percentage of the phenylephrine-induced tone.
-
For potentiation studies, obtain a baseline concentration-response curve to acetylcholine (0.01–100 µM) in pre-contracted strips.
-
Wash the tissues thoroughly and incubate with a fixed concentration of a PDE5 inhibitor for 30-60 minutes before repeating the acetylcholine concentration-response curve.
-
Analyze data to determine pEC₅₀ values and the magnitude of the leftward shift in the acetylcholine curve.
Objective: To evaluate the pro-erectile effects of this compound Carbonate in vivo. While specific data for this compound in this model is not detailed in the provided results, this represents a standard preclinical model for ED drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetics (e.g., ketamine/xylazine or urethane).
-
Catheters for drug administration (oral gavage or IV) and blood pressure monitoring (carotid artery).
-
Bipolar platinum electrodes for cavernous nerve stimulation.
-
23-gauge needle connected to a pressure transducer for measuring intracavernosal pressure (ICP).
-
Data acquisition system.
Methodology:
-
Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for stimulation.
-
Insert the pressure-monitoring needle into the crus of the penis to measure ICP.
-
Administer this compound Carbonate or vehicle via the chosen route (e.g., oral gavage).
-
After a set absorption period, stimulate the cavernous nerve with a range of frequencies (e.g., 1-20 Hz).
-
Record the maximal ICP and the mean arterial pressure (MAP) during stimulation.
-
Calculate the ratio of ICP/MAP to normalize for changes in systemic blood pressure.
-
Compare the erectile response in the drug-treated group to the vehicle control group.
References
- 1. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I clinical trial of this compound carbonate, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound carbonate? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Lodenafil vs. Udenafil: A Comparative Review of Two Next-Generation PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction (ED), lodenafil and udenafil represent a newer generation of therapeutic options. Developed subsequent to the first-generation agents, these drugs offer distinct pharmacokinetic and pharmacodynamic profiles. This guide provides an objective, data-driven comparison of this compound and udenafil, focusing on their biochemical potency, selectivity, pharmacokinetics, and clinical efficacy, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: The PDE5 Signaling Pathway
Both this compound and udenafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[1] The inhibition of PDE5 enhances the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, this compound and udenafil prevent the breakdown of cGMP, thereby prolonging its action and enhancing erectile function.[1][2] this compound is administered as a prodrug, this compound carbonate, which is a dimer that is metabolized in the body to form two molecules of the active drug, this compound.[3][4] This formulation is designed to improve oral bioavailability.
Biochemical Potency and Selectivity
The in vitro potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for PDE5 to that for other PDE isoforms. High selectivity for PDE5 over other isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, testes, and other tissues), is desirable to minimize potential side effects.
Table 1: Comparative in vitro Potency and Selectivity of this compound and Udenafil
| Parameter | This compound (Active Metabolite) | Udenafil | Sildenafil (for comparison) |
| PDE5 IC50 (nM) | 22 | 8.25 | 26 |
| PDE1 Selectivity Ratio (IC50 PDE1 / IC50 PDE5) | Data not available | ~150 | ~41 |
| PDE6 Selectivity Ratio (IC50 PDE6 / IC50 PDE5) | Data not available | ~10 | Data not available |
| PDE11 Selectivity Ratio (IC50 PDE11 / IC50 PDE5) | Data not available | 96 | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions. Data presented here are from separate studies and should be interpreted with caution. This compound is administered as this compound carbonate (IC50 for PDE5 = 15 nM) which is a prodrug to this compound.
Pharmacokinetic Profiles
The pharmacokinetic properties of a PDE5 inhibitor, including its absorption, distribution, metabolism, and excretion, determine its onset and duration of action.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Udenafil
| Parameter | This compound (from this compound Carbonate) | Udenafil |
| Time to Maximum Concentration (Tmax) (hours) | ~1.2 | 0.8 - 1.3 |
| Terminal Half-life (t1/2) (hours) | ~2.4 | 9.9 - 12.1 |
| Effect of Food on Absorption | Data not available | Tmax is delayed, but overall bioavailability is not significantly affected. |
Clinical Efficacy
The clinical efficacy of PDE5 inhibitors in treating erectile dysfunction is commonly evaluated in Phase III clinical trials using standardized patient-reported outcomes, such as the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
Table 3: Comparative Phase III Clinical Trial Efficacy Data for this compound Carbonate and Udenafil
| Study Parameter | This compound Carbonate (80 mg) | Udenafil (100 mg & 200 mg) |
| Mean Change from Baseline in IIEF-EF Score | +7.2 | +7.52 (100 mg), +9.93 (200 mg) |
| Positive Responses to SEP-2 (%) | 80.8 | 88.83 (100 mg), 92.40 (200 mg) |
| Positive Responses to SEP-3 (%) | 66.0 | 70.08 (100 mg), 75.70 (200 mg) |
Note: Data are from separate Phase III trials and not from a head-to-head comparison.
Experimental Protocols
Determination of PDE5 IC50 using a Fluorescence Polarization Assay
This protocol describes a common method for determining the in vitro inhibitory potency of compounds against the PDE5 enzyme.
Principle: This homogeneous assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (FAM-cGMP). When the small, rapidly tumbling FAM-cGMP is hydrolyzed by PDE5 to FAM-5'-GMP, a specific binding agent in the assay mix binds to the product. This forms a larger, slower-tumbling complex, resulting in an increase in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, leading to a lower fluorescence polarization signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (this compound, udenafil) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control in an appropriate buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT, and 1% DMSO).
-
Dilute recombinant human PDE5A1 enzyme in the assay buffer to the desired concentration.
-
Prepare the FAM-cGMP substrate solution in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the diluted test compounds or controls.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Terminate the reaction by adding a binding agent that specifically binds to the fluorescent 5'-GMP product.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Pharmacokinetic Analysis of Oral Drugs in Humans
This protocol provides a general framework for conducting a clinical pharmacokinetic study to determine parameters such as Tmax and t1/2.
References
A Comparative Analysis of Lodenafil and Next-Generation PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Lodenafil against next-generation phosphodiesterase type 5 (PDE5) inhibitors, including Avanafil, Mirodenafil, and Udenafil. The following sections detail their mechanisms of action, comparative efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the corpus cavernosum, sexual stimulation leads to the release of NO, which activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels cause smooth muscle relaxation and vasodilation, leading to penile erection. PDE5 specifically hydrolyzes cGMP, thus regulating this process. PDE5 inhibitors block this hydrolysis, prolonging the action of cGMP and enhancing erectile function in the presence of sexual stimulation.[1][2]
This compound, like the more recently developed Avanafil, Udenafil, and Mirodenafil, is considered a next-generation PDE5 inhibitor.[3] this compound is administered as a prodrug, this compound Carbonate, which is a dimer that is metabolized in the body to release two molecules of the active this compound.[4][5] This formulation is designed to improve oral bioavailability.
Mechanism of Action: The cGMP Signaling Pathway
The core mechanism for all PDE5 inhibitors involves the modulation of the cGMP signaling pathway. The following diagram illustrates this process.
Comparative In Vitro Potency and Selectivity
The potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. Selectivity is determined by comparing the IC50 for PDE5 to that for other PDE isoforms. Higher selectivity for PDE5 over other isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, testes, and other tissues), is associated with a lower incidence of certain side effects.
| Inhibitor | PDE5 IC50 (nM) | PDE1 Selectivity Ratio | PDE6 Selectivity Ratio | PDE11 Selectivity Ratio |
| This compound Carbonate | 15 | - | - | - |
| This compound | 22 | - | - | - |
| Sildenafil | 3.5 - 6.6 | 60 - 380 | 7.4 - 16 | ~103 |
| Avanafil | 5.2 | >10,000 | 121 | >19,000 |
| Mirodenafil | 0.34 | 48,235 | 30 | - |
| Udenafil | 8.25 | 149 | Comparable to Sildenafil | 96 |
| Vardenafil | 0.7 | 257 - 1000 | 16 - 21 | ~186 |
| Tadalafil | 1.8 | >4000 | 550 | 7.1 - 25 |
Note: IC50 values and selectivity ratios can vary between studies due to different experimental conditions. Data compiled from multiple sources.
Pharmacokinetic Profiles
The pharmacokinetic properties of PDE5 inhibitors, such as the time to maximum plasma concentration (Tmax), half-life (t1/2), and metabolism, influence their onset and duration of action, as well as potential drug-drug interactions.
| Inhibitor | Tmax (hours) | t1/2 (hours) | Metabolism |
| This compound | ~1.2 | ~2.4 | - |
| Avanafil | 0.5 - 0.75 | 3 - 5 | CYP3A4 (major), CYP2C9 (minor) |
| Mirodenafil | 1.25 | 2.5 | CYP3A4 (major), CYP2C8 (minor) |
| Udenafil | 0.8 - 1.3 | 9.9 - 12.1 | CYP3A4, CYP3A5 |
| Sildenafil | ~1.0 | 3 - 4 | CYP3A4 (major), CYP2C9 (minor) |
| Vardenafil | ~0.9 | 4 - 5 | CYP3A4, CYP3A5 |
| Tadalafil | ~2.0 | ~17.5 | CYP3A4 |
Data compiled from multiple sources.
Clinical Efficacy
Clinical efficacy is often assessed using the International Index of Erectile Function-Erectile Function Domain (IIEF-EFD) score and success rates for penetration (Sexual Encounter Profile question 2, SEP2) and intercourse (SEP3).
| Inhibitor | Dosage(s) | Mean Change in IIEF-EFD |
| This compound Carbonate | 80 mg | +8.6 |
| Avanafil | 100 mg, 200 mg | +8.3 to +9.4 |
| Mirodenafil | 100 mg | +7.32 to +9.3 |
| Udenafil | 100 mg, 200 mg | +7 to +8 |
| Sildenafil | 50 mg | - |
| Placebo | - | +0.9 to +1.9 |
Note: Data represents mean changes from baseline in various clinical trials and are not from head-to-head comparisons.
Experimental Protocols
Determination of PDE5 Inhibitory Activity (IC50)
A common method for determining the in vitro inhibitory potency of compounds against PDE5 is the fluorescence polarization (FP) assay.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. In the absence of inhibition, PDE5 hydrolyzes the substrate, leading to a decrease in polarization. The presence of an inhibitor prevents this hydrolysis, maintaining a high polarization signal.
Brief Protocol:
-
Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Avanafil).
-
Reaction Setup: In a microplate, add the PDE5 enzyme, the fluorescently labeled cGMP substrate, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction.
-
Detection: Stop the reaction and measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetic Study Methodology
Pharmacokinetic parameters are typically determined through in vivo studies in animal models or human clinical trials.
Brief Protocol:
-
Study Design: A crossover or parallel-group study design is often used in healthy volunteers or the target patient population.
-
Drug Administration: A single oral or intravenous dose of the PDE5 inhibitor is administered.
-
Blood Sampling: Blood samples are collected at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), and t1/2 using non-compartmental or compartmental analysis.
Drug-Drug Interactions and Metabolism
The primary route of metabolism for most PDE5 inhibitors is the cytochrome P450 (CYP) system in the liver, particularly the CYP3A4 isoenzyme. This shared metabolic pathway creates a potential for drug-drug interactions.
Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase the plasma concentrations and exposure of PDE5 inhibitors, necessitating dose adjustments or contraindication. Conversely, CYP3A4 inducers (e.g., rifampin) can decrease their plasma concentrations, potentially reducing efficacy.
Conclusion
This compound demonstrates comparable efficacy to other next-generation PDE5 inhibitors. Its formulation as a prodrug, this compound Carbonate, is a distinguishing feature aimed at enhancing bioavailability. Avanafil is notable for its rapid onset of action, while Mirodenafil exhibits high in vitro potency for PDE5. Udenafil has a longer half-life compared to this compound, Avanafil, and Mirodenafil, offering a more extended duration of action.
The choice of a specific PDE5 inhibitor for therapeutic development or clinical use will depend on a variety of factors, including the desired onset and duration of action, the potential for side effects related to off-target inhibition, and the likelihood of drug-drug interactions. This guide provides a foundational dataset for the comparative evaluation of these agents. Further head-to-head clinical trials are needed for a more definitive comparison of their clinical performance.
References
- 1. scielo.br [scielo.br]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Meta-analysis of Lodenafil clinical trials for erectile dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Lodenafil, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction (ED). It offers an objective comparison with other established PDE5 inhibitors—Sildenafil, Tadalafil, and Vardenafil—supported by experimental data to inform research and development in this therapeutic area.
Mechanism of Action: The PDE5 Signaling Pathway
This compound, like other drugs in its class, enhances erectile function by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis, which in turn stimulates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow, resulting in an erection. The PDE5 enzyme is responsible for the degradation of cGMP. By inhibiting PDE5, this compound allows for a sustained elevation of cGMP levels, thereby facilitating and maintaining an erection in the presence of sexual stimulation. This compound carbonate is a prodrug that is converted into two active metabolites which are responsible for the inhibition of PDE5.
Comparative Efficacy of PDE5 Inhibitors
The efficacy of this compound has been evaluated in Phase II and Phase III clinical trials, primarily using the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse). The tables below summarize the performance of this compound in comparison to a placebo and other leading PDE5 inhibitors.
Table 1: Efficacy of this compound Carbonate in Clinical Trials
| Trial Phase | Dosage | Outcome Measure | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value vs. Placebo |
| Phase II | 20 mg | IIEF-EF | 15.8 ± 4.1 | 18.9 ± 6.6 | - |
| 40 mg | IIEF-EF | 11.9 ± 4.4 | 15.4 ± 8.1 | - | |
| 80 mg | IIEF-EF | 14.2 ± 4.7 | 22.8 ± 6.0 | < 0.01 | |
| Placebo | IIEF-EF | 11.9 ± 3.4 | 12.6 ± 5.5 | - | |
| 80 mg | SEP3 (%) | 17.2 ± 29.5 | 74.3 ± 36.4 | < 0.05 | |
| Placebo | SEP3 (%) | 23.3 ± 27.6 | 33.6 ± 42.3 | - | |
| Phase III | 40 mg | IIEF-EF | 13.6 ± 5.3 | 18.6 ± 8.0 | < 0.01 |
| 80 mg | IIEF-EF | 13.4 ± 4.9 | 20.6 ± 7.7 | < 0.01 | |
| Placebo | IIEF-EF | 13.9 ± 5.2 | 14.8 ± 7.8 | - | |
| 40 mg | SEP2 (%) | 46.4 ± 44.3 | 63.5 ± 42.0 | < 0.01 | |
| 80 mg | SEP2 (%) | 50.2 ± 40.9 | 80.8 ± 32.3 | < 0.01 | |
| Placebo | SEP2 (%) | 55.3 ± 43.2 | 52.1 ± 41.4 | - | |
| 40 mg | SEP3 (%) | 19.6 ± 34.3 | 50.8 ± 44.4 | < 0.01 | |
| 80 mg | SEP3 (%) | 20.8 ± 33.2 | 66.0 ± 39.3 | < 0.01 | |
| Placebo | SEP3 (%) | 20.2 ± 32.3 | 29.7 ± 38.1 | - |
Data extracted from Phase II and Phase III clinical trials of this compound Carbonate.
Table 2: Comparative Efficacy of Sildenafil, Tadalafil, and Vardenafil from Select Clinical Trials
| Drug | Dosage | Outcome Measure | Post-treatment Outcome |
| Sildenafil | 50 mg (flexible to 25/100 mg) | % Improved Erections (GAQ) | 74% vs 16% (Placebo) |
| 50 mg (flexible to 25/100 mg) | Successful Intercourse Attempts (%) | 65% vs 20% (Placebo) | |
| Tadalafil | 10 mg | SEP3 Success Rate (%) | 64.1% vs 33.4% (Placebo) |
| 20 mg | SEP3 Success Rate (%) | 70.5% vs 33.4% (Placebo) | |
| 20 mg | % Achieving Normal EF (IIEF-EF ≥ 26) | 45% vs 12% (Placebo) | |
| Vardenafil | 10 mg | IIEF-EF Score (Change from Baseline) | Significant improvement vs. Placebo |
| 20 mg | IIEF-EF Score (Change from Baseline) | Significant improvement vs. Placebo | |
| 10 mg | SEP3 Success Rate (%) | Significant improvement vs. Placebo | |
| 20 mg | SEP3 Success Rate (%) | Significant improvement vs. Placebo |
Data are illustrative and sourced from various clinical trials. Direct comparison between trials should be made with caution due to differences in study populations and methodologies.
A network meta-analysis has suggested that while all PDE5 inhibitors are significantly more effective than placebo, this compound may be a less effective intervention compared to sildenafil and tadalafil.
Safety and Tolerability Profile
This compound is generally well-tolerated, with most adverse events being mild to moderate in severity. The safety profile is comparable to other PDE5 inhibitors.
Table 3: Common Adverse Events Associated with this compound and Comparators
| Adverse Event | This compound Carbonate (40-80 mg) | Sildenafil | Tadalafil | Vardenafil |
| Headache | Frequent | Frequent | Frequent | Frequent |
| Flushing | Frequent | Frequent | Less Frequent | Frequent |
| Rhinitis/Nasal Congestion | Frequent | Less Frequent | Frequent | Frequent |
| Dyspepsia | Frequent | Frequent | Frequent | Frequent |
| Visual Disturbances | Present | Present | Less Frequent | Less Frequent |
| Dizziness | Present | Less Frequent | Less Frequent | Less Frequent |
| Back Pain | Less Frequent | Rare | Frequent | Rare |
Incidence categories are based on data from cited clinical trials.
In a Phase III trial of this compound Carbonate, the incidence of at least one adverse event was 28.7% for placebo, 40.9% for the 40 mg dose, and 49.5% for the 80 mg dose. Adverse events that were significantly more frequent with this compound than placebo included rhinitis, headache, flushing, visual disorder, and dizziness.
Experimental Protocols: A Methodological Overview
The clinical evaluation of this compound and other PDE5 inhibitors typically follows a standardized methodology to ensure robust and comparable data.
Key Methodological Components:
-
Study Design: Most pivotal trials are prospective, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participant Population: Enrolled subjects are typically adult males (over 18 years) with a diagnosis of erectile dysfunction for at least 3 to 6 months and in a stable sexual relationship.
-
Intervention: Participants are randomized to receive different fixed doses of the investigational drug (e.g., this compound Carbonate 20 mg, 40 mg, 80 mg) or a placebo, to be taken as needed before sexual activity.
-
Duration: Treatment periods typically range from 4 to 12 weeks.
-
Primary Efficacy Endpoints:
-
International Index of Erectile Function (IIEF): A validated, multi-dimensional, self-administered questionnaire. The Erectile Function (EF) domain score is a common primary endpoint.
-
Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual attempts. Key questions include SEP2 (Were you able to insert your penis into your partner's vagina?) and SEP3 (Did your erection last long enough for you to have successful intercourse?).
-
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Comparative Profile of PDE5 Inhibitors
The choice of a PDE5 inhibitor is often guided by its pharmacokinetic profile, which influences the onset and duration of action, as well as patient preference.
Conclusion
This compound Carbonate has demonstrated a satisfactory efficacy and safety profile in Phase II and III clinical trials for the treatment of erectile dysfunction. Its performance, as measured by improvements in the IIEF-EF domain score and SEP success rates, is significantly better than placebo. While direct head-to-head comparative trials are limited, the available data suggest that this compound's efficacy and safety are broadly in line with other established PDE5 inhibitors. However, some meta-analytic evidence suggests it may be a less potent option compared to sildenafil and tadalafil. Its relatively rapid onset of action and favorable tolerability profile make it a viable treatment option. Further research, including direct comparative studies and long-term safety data, will continue to refine its position within the therapeutic landscape for erectile dysfunction.
References
- 1. Efficacy and tolerability of this compound carbonate for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained efficacy and tolerability of vardenafil, a highly potent selective phosphodiesterase type 5 inhibitor, in men with erectile dysfunction: results of a randomized, double-blind, 26-week placebo-controlled pivotal trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of this compound carbonate for oral therapy in erectile dysfunction: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lodenafil and Mirodenafil in Preclinical Research Models
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, lodenafil and mirodenafil have emerged as notable therapeutic agents, primarily for the treatment of erectile dysfunction. This guide provides a comparative overview of their performance in various research models, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. The following sections detail their pharmacokinetics, pharmacodynamics, and underlying mechanisms of action, supported by experimental data and methodologies.
Pharmacodynamic Profile: Potency and Selectivity
Both this compound and mirodenafil function by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] This inhibition leads to increased cGMP levels, promoting smooth muscle relaxation and facilitating penile erection.[1] While they share a common mechanism, their potency and selectivity against other PDE isoforms can differ, influencing their efficacy and side-effect profiles.
Mirodenafil has demonstrated a high affinity and potency for PDE5.[2] In preclinical studies, the half-maximal inhibitory concentration (IC50) for mirodenafil against PDE5 has been reported to be 0.34 nmol/l.[2] Notably, mirodenafil exhibits a significantly higher selectivity for PDE5 over other PDE isoforms compared to sildenafil.[2] For instance, its inhibitory effect on PDE5 is about 48,000-fold greater than that on PDE1.
This compound, often administered as the prodrug this compound carbonate, is also a potent PDE5 inhibitor. In vitro studies using human and rabbit cavernosal strips have shown that this compound carbonate effectively relaxes the corpus cavernosum and is more potent than sildenafil in inhibiting cGMP hydrolysis.
Pharmacokinetic Properties: A Comparative Look
The pharmacokinetic profiles of this compound and mirodenafil have been characterized in various animal models, providing insights into their absorption, distribution, metabolism, and excretion.
Mirodenafil:
In rat models, oral administration of mirodenafil demonstrated dose-dependent pharmacokinetics. Following a 40 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) of mirodenafil was significantly higher than that of sildenafil administered at the same dose. Mirodenafil is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and is mainly excreted through feces.
This compound:
This compound is unique in its formulation as this compound carbonate, a dimer that acts as a prodrug and is metabolized into two active this compound molecules. This formulation is designed to enhance oral bioavailability. Pharmacokinetic studies in beagle dogs revealed that following oral administration of this compound carbonate, the prodrug itself is barely detectable in systemic circulation, indicating significant first-pass metabolism to the active this compound moiety.
| Parameter | Mirodenafil (in Rats) | This compound (from this compound Carbonate in Beagle Dogs) |
| Dose | 40 mg/kg (oral) | 10 mg (oral) |
| Cmax | 2,728 ng/mL | 1357 ng/mL (for this compound) |
| Tmax | 1.0 hour | ~2 hours |
| t1/2 | 1.5 hours | 0.57 hours (for this compound) |
Efficacy in Preclinical Models of Erectile Dysfunction
The therapeutic potential of both compounds has been assessed in various animal models of erectile dysfunction.
Mirodenafil:
In diabetic rat models of erectile dysfunction, daily administration of mirodenafil has been shown to improve erectile function. Studies in rabbit models with spinal cord injury demonstrated that mirodenafil could induce penile erection, with a quicker onset of action compared to sildenafil citrate. Furthermore, in an ex vivo rabbit tissue model, mirodenafil induced a dose-dependent relaxation of the corpus cavernosum.
This compound:
In vitro studies on rabbit and human corpus cavernosum strips have demonstrated that this compound carbonate potentiates neurogenic nitric oxide-mediated relaxation. This suggests its efficacy in facilitating the physiological mechanisms of erection.
Signaling Pathway and Experimental Workflow
The primary signaling pathway for both this compound and mirodenafil involves the inhibition of PDE5, leading to an accumulation of cGMP. This pathway is central to their pro-erectile effects.
Caption: PDE5 Inhibition Signaling Pathway.
A typical experimental workflow for evaluating the efficacy of these compounds in an animal model of erectile dysfunction is outlined below.
Caption: In Vivo Efficacy Evaluation Workflow.
Experimental Protocols
In Vivo Assessment of Erectile Function in a Rat Model
-
Animal Model: Male Sprague-Dawley rats are often used. Erectile dysfunction can be induced through various methods, such as streptozotocin-induced diabetes or cavernous nerve injury.
-
Drug Administration: this compound or mirodenafil is administered orally or via another appropriate route at predetermined doses. A control group receives the vehicle.
-
Measurement of Erectile Response: Anesthetized rats are subjected to electrical stimulation of the cavernous nerve. Intracavernosal pressure (ICP) and mean arterial pressure (MAP) are continuously monitored. The ratio of maximal ICP to MAP is calculated as an index of erectile function.
-
Data Analysis: The ICP/MAP ratios are compared between the drug-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
Ex Vivo Organ Bath Study of Corpus Cavernosum Relaxation
-
Tissue Preparation: Strips of corpus cavernosum are obtained from rabbits or other suitable animal models.
-
Experimental Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the strips is recorded isometrically.
-
Protocol: The tissues are pre-contracted with an agent like phenylephrine. This compound or mirodenafil is then added to the bath in a cumulative concentration-dependent manner to assess its relaxant effect. In some protocols, the potentiation of relaxation induced by electrical field stimulation or acetylcholine is evaluated in the presence of the PDE5 inhibitor.
-
Data Analysis: Concentration-response curves are constructed, and parameters such as EC50 (the concentration producing 50% of the maximal response) are calculated to compare the potency of the compounds.
Conclusion
Both this compound and mirodenafil are effective PDE5 inhibitors with demonstrated efficacy in preclinical models of erectile dysfunction. Mirodenafil has been shown to be a highly potent and selective inhibitor. This compound, through its prodrug formulation, offers the potential for improved oral bioavailability. While direct comparative studies are limited, the available data suggest that both compounds are promising agents in this therapeutic class. Further head-to-head preclinical and clinical studies would be beneficial to delineate their comparative advantages more definitively.
References
A Head-to-Head Comparison of Lodenafil and Avanafil for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil and avanafil are both second-generation phosphodiesterase type 5 (PDE5) inhibitors developed for the treatment of erectile dysfunction (ED). As selective inhibitors of cGMP-specific PDE5, they share a common mechanism of action, ultimately leading to smooth muscle relaxation in the corpus cavernosum and enhanced erectile function in the presence of sexual stimulation. However, differences in their chemical structures and pharmacokinetic profiles may translate to variations in their clinical performance. This guide provides an objective, data-driven comparison of this compound and avanafil, focusing on their pharmacokinetics, efficacy, and safety profiles as reported in key clinical trials. It is important to note that to date, no direct head-to-head clinical trials comparing this compound and avanafil have been published. The following comparison is based on data from individual placebo-controlled studies.
Mechanism of Action: The PDE5 Signaling Pathway
Both this compound and avanafil exert their therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection. By inhibiting PDE5, this compound and avanafil prolong the action of cGMP, thereby enhancing the erectile response to sexual stimulation.
Pharmacokinetic Profile
A key differentiator between PDE5 inhibitors is their pharmacokinetic profile, which influences their onset and duration of action. This compound is administered as a prodrug, this compound carbonate, which is converted to its active form, this compound, in the body.[1][2] Avanafil is administered in its active form.
| Parameter | This compound (from this compound Carbonate) | Avanafil |
| Tmax (median) | ~1.6 hours[3] | 30-45 minutes |
| t1/2 (mean) | ~3.3 hours | ~5 hours |
| Cmax | Dose-dependent | Dose-dependent |
| AUC | Dose-dependent | Dose-dependent |
Table 1: Comparative Pharmacokinetics of this compound and Avanafil
Avanafil exhibits a more rapid onset of action, with a median time to peak plasma concentration (Tmax) of 30-45 minutes. This compound, following administration of the carbonate prodrug, reaches its peak concentration more slowly. The half-life (t1/2) of avanafil is approximately 5 hours, while that of this compound is around 3.3 hours.
Clinical Efficacy
The efficacy of both this compound and avanafil has been evaluated in numerous Phase II and Phase III clinical trials. The primary endpoints in these studies typically include improvements in the erectile function domain of the International Index of Erectile Function (IIEF-EF) and success rates for vaginal penetration (Sexual Encounter Profile question 2, SEP2) and successful intercourse (SEP3).
This compound Carbonate Efficacy Data
A Phase III, randomized, double-blind, placebo-controlled trial involving 350 men with erectile dysfunction evaluated the efficacy of this compound carbonate (40 mg and 80 mg).
| Outcome | Placebo | This compound Carbonate 80 mg |
| Mean IIEF-EF Score (change from baseline) | +0.9 | +7.2 |
| SEP2 (% successful attempts) | 52.1% | 80.8% |
| SEP3 (% successful attempts) | 29.7% | 66.0% |
Table 2: Efficacy of this compound Carbonate 80 mg in a Phase III Trial
Avanafil Efficacy Data
The efficacy of avanafil has been demonstrated in several large-scale Phase III trials, including the REVIVE (Research Evaluating an Investigational Medication for Erectile Dysfunction) study. Data from a pivotal Phase III trial of avanafil (100 mg and 200 mg) in 646 men with ED is presented below.
| Outcome | Placebo | Avanafil 100 mg | Avanafil 200 mg |
| Mean IIEF-EF Score (change from baseline) | +2.7 | +8.3 | +9.4 |
| SEP2 (% successful attempts) | 54% | 74% | 77% |
| SEP3 (% successful attempts) | 27% | 57% | 57% |
Table 3: Efficacy of Avanafil in a Phase III Trial (REVIVE)
Experimental Protocols
This compound Carbonate Phase III Trial Methodology
-
Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 350 men with erectile dysfunction of all degrees.
-
Intervention: Patients were randomized to receive placebo, this compound carbonate 40 mg, or this compound carbonate 80 mg for 4 weeks.
-
Primary Outcome Measures:
-
Change from baseline in the International Index of Erectile Function erectile function (IIEF-EF) domain score.
-
Percentage of "yes" responses to the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
-
-
Data Collection: Patients completed the IIEF questionnaire and answered SEP questions after each intercourse attempt.
Avanafil REVIVE Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, non-inferiority clinical study.
-
Participants: 646 men with a history of generalized ED for at least 6 months.
-
Intervention: Patients were randomized to receive avanafil 100 mg or 200 mg, or placebo, taken as needed approximately 30 minutes before sexual activity over a 12-week treatment period.
-
Primary Outcome Measures:
-
Change from baseline in the IIEF-EF domain score.
-
Percentage of successful vaginal penetrations (SEP2).
-
Percentage of successful intercourses (SEP3).
-
-
Data Collection: Efficacy was assessed at baseline and at 4, 8, and 12 weeks of treatment.
Safety and Tolerability
Both this compound and avanafil are generally well-tolerated, with most adverse events being mild to moderate in severity. The most commonly reported side effects are typical of the PDE5 inhibitor class and are related to their vasodilatory effects.
| Adverse Event | This compound Carbonate 80 mg | Avanafil 100/200 mg | Placebo (this compound Trial) | Placebo (Avanafil Trial) |
| Headache | > placebo | 9.3% (200mg) | < 49.5% | < 9.3% |
| Flushing | > placebo | 3.7% (200mg) | < 49.5% | < 3.7% |
| Rhinitis/Nasal Congestion | > placebo | N/A | < 49.5% | N/A |
| Visual Disorder | > placebo | None Reported | < 49.5% | N/A |
| Dizziness | > placebo | N/A | < 49.5% | N/A |
| Any Adverse Event | 49.5% | N/A | 28.7% | N/A |
Table 4: Comparative Adverse Event Profile
In the Phase III trial for this compound carbonate, the overall incidence of at least one adverse event was 49.5% for the 80 mg dose, compared to 28.7% for placebo. The most common adverse events that were significantly higher with this compound carbonate than placebo were rhinitis, headache, flushing, visual disorder, and dizziness. For avanafil, a comparison with other PDE5 inhibitors from published literature suggests that the 200 mg dose has a low rate of common adverse events, including headache (9.3%) and flushing (3.7%).
Conclusion
Both this compound and avanafil are effective and generally well-tolerated oral treatments for erectile dysfunction. Avanafil is characterized by a rapid onset of action, which may be advantageous for patients desiring more spontaneity. This compound, administered as a prodrug, has a slightly slower onset but has also demonstrated significant efficacy in improving erectile function. The safety profiles of both drugs are consistent with the PDE5 inhibitor class, with mild to moderate vasodilatory side effects being the most common.
The absence of direct comparative trials makes it challenging to definitively declare the superiority of one agent over the other. The choice between this compound and avanafil may ultimately depend on individual patient factors, including the desire for a rapid onset of action, tolerability, and cost-effectiveness. Further research, ideally in the form of a head-to-head clinical trial, would be invaluable for providing a more definitive comparison of these two second-generation PDE5 inhibitors.
References
- 1. What is the mechanism of this compound carbonate? [synapse.patsnap.com]
- 2. What is this compound carbonate used for? [synapse.patsnap.com]
- 3. A Phase I clinical trial of this compound carbonate, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lodenafil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, requires careful handling and disposal due to its potential environmental impact. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with general pharmaceutical waste guidelines and promoting a secure laboratory environment.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or this compound carbonate. The SDS for this compound carbonate indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Use safety glasses or goggles.
-
A lab coat is essential to protect from potential skin contact.
Handling:
-
Avoid creating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood, to prevent inhalation.
-
Prevent contact with skin and eyes[1].
-
Do not eat, drink, or smoke when handling this product[1].
Disposal Procedures for this compound
The disposal of this compound should align with regulations for pharmaceutical waste, which are overseen by agencies such as the Environmental Protection Agency (EPA) in the United States[2][3]. The primary goal is to prevent the active pharmaceutical ingredient (API) from entering the water supply and harming aquatic ecosystems.
Step 1: Waste Identification and Segregation
Properly categorize the this compound waste. It can be in various forms:
-
Pure (unused) this compound powder or solid.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
Segregate this compound waste from other laboratory waste streams. Hazardous pharmaceutical waste is often collected in black containers, while non-hazardous pharmaceutical waste may be collected in blue containers. Given its high aquatic toxicity, it is prudent to manage this compound as a hazardous waste unless a formal hazard assessment by your institution's environmental health and safety (EHS) office determines otherwise.
Step 2: Selection of Disposal Method
There are three primary options for the disposal of pharmaceutical waste. The preferred method depends on institutional policies and local regulations.
Option 1: Licensed Hazardous Waste Contractor (Recommended)
This is the most secure and environmentally sound method for disposing of this compound.
-
Contact your Institution's EHS Office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Package the Waste:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Collect liquid waste containing this compound in a compatible, leak-proof container. Do not mix with incompatible materials. The SDS for this compound carbonate lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible.
-
Place contaminated labware in a designated, lined container.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and the waste contractor.
-
Storage: Store the waste in a designated, secure area until it is collected by the licensed contractor.
Option 2: On-site Incineration
If your facility has a licensed incinerator for chemical waste, this is another viable option. Incineration at high temperatures effectively destroys the active pharmaceutical ingredient.
-
Consult with EHS: Ensure that your on-site incinerator is permitted to handle pharmaceutical waste of this nature.
-
Follow Internal Procedures: Adhere to all institutional protocols for packaging, labeling, and transporting the waste to the incinerator.
Option 3: In-Lab Deactivation (Not Generally Recommended without Validation)
Chemical deactivation of this compound in the lab is not a standard procedure and should only be performed if a validated protocol is available and approved by your institution's EHS office. An improper deactivation method could lead to the generation of other hazardous compounds.
Disposal Methods to Avoid:
-
Do NOT flush this compound down the drain. This directly introduces the compound into the water system, leading to aquatic toxicity. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.
-
Do NOT dispose of this compound in the regular trash. This can lead to environmental contamination through landfill leachate. While some guidelines for household medicine disposal suggest mixing with undesirable substances before placing in the trash, this is not the recommended primary method for a laboratory setting with access to hazardous waste disposal services.
Quantitative Data Summary
While specific experimental data on this compound disposal is not available, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₂N₆O₅S | |
| Molar Mass | 504.61 g/mol | |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | |
| Precautionary Statements | P273: Avoid release to the environmentP501: Dispose of contents/ container to an approved waste disposal plant | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Experimental Protocols
As the proper disposal of this compound is a procedural matter based on safety and environmental regulations, there are no "key experiments" to cite in the traditional sense. The "protocol" is the disposal procedure itself, as outlined above. The foundational data for these procedures comes from regulatory guidelines and the substance's safety data sheet.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistics for Handling Lodenafil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Lodenafil. This document provides crucial, immediate safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
Physicochemical and Hazard Data
A clear understanding of the quantitative data associated with this compound and its carbonate form is the first step in safe handling.
| Property | This compound | This compound Carbonate | Reference |
| Molecular Formula | C₂₃H₃₂N₆O₅S | C₄₇H₆₂N₁₂O₁₁S₂ | [1][2] |
| Molecular Weight | 504.6 g/mol | 1035.2 g/mol | [2][3] |
| CAS Number | 139755-85-4 | 398507-55-6 | [1] |
| Appearance | White to off-white solid | White to off-white solid | |
| Solubility | DMSO: ≥ 250 mg/mL | Insoluble in water | |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | Powder: -20°C (3 years), 4°C (2 years) | |
| In Solvent Storage | -80°C (2 years), -20°C (1 year) | -80°C (6 months), -20°C (1 month) | |
| Hazard Statements | Not explicitly stated in provided results. | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | Not explicitly stated in provided results. | P264, P270, P273, P301 + P312, P330, P391, P501 |
Safe Handling Procedures
Adherence to a strict, step-by-step handling protocol is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are present in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves. For handling hazardous drugs, it is recommended to use chemotherapy gloves that meet the ASTM D6978 standard. Double gloving is required when there is a potential for leaking or splashing.
-
Body Protection: Wear impervious clothing, such as a long-sleeved gown that closes in the back.
-
Respiratory Protection: If ventilation is inadequate or if dust formation is likely, use a suitable NIOSH-approved respirator.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid contact with skin, eyes, and clothing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Contaminated PPE: Gloves, gowns, and other disposable items that have come into contact with this compound should be considered hazardous waste.
-
Unused this compound: Any remaining solid this compound or solutions must be disposed of as chemical waste.
-
Contaminated Labware: Glassware and other equipment that cannot be decontaminated should be disposed of as hazardous waste.
Disposal Procedure
-
Dispose of contents and containers to an approved waste disposal plant.
-
Do not release into the environment.
-
For unused or expired medicines, drug take-back programs are the preferred disposal method.
-
If a take-back program is not available, check if the substance is on the FDA's flush list. This compound is not currently on this list.
-
For disposal in the trash, mix the medicine with an undesirable substance like used coffee grounds or kitty litter, place it in a sealed container, and then in the household trash.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Spill Response
-
Evacuate: Non-essential personnel should evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE. For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust. A damp cloth or a filtered vacuum can be used for cleaning up dry solids.
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water. If skin irritation persists, call a physician.
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel.
Fire Response
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.
-
Hazardous Combustion Products: Under fire conditions, this compound may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
Experimental Protocols
Detailed experimental protocols for the key studies cited in the search results, such as those by Glina et al. (2009) and Toque et al. (2008), are not available in the provided search snippets. Access to the full-text versions of these publications would be required to provide the detailed methodologies. The available information focuses on the outcomes and pharmacological characterization rather than the step-by-step experimental procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
